Cdk7-IN-7
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H20BrF3N6O2 |
|---|---|
Molecular Weight |
513.3 g/mol |
IUPAC Name |
methyl N-[7-bromo-3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-6-yl]carbamate |
InChI |
InChI=1S/C20H20BrF3N6O2/c1-32-19(31)29-14-5-4-11-12(8-26-17(11)15(14)21)16-13(20(22,23)24)9-27-18(30-16)28-10-3-2-6-25-7-10/h4-5,8-10,25-26H,2-3,6-7H2,1H3,(H,29,31)(H,27,28,30)/t10-/m0/s1 |
InChI Key |
CZGJOYSALAXVAZ-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)Br |
Canonical SMILES |
COC(=O)NC1=C(C2=C(C=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)Br |
Origin of Product |
United States |
Foundational & Exploratory
Cdk7-IN-7: Unraveling the Mechanism of Action in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Cyclin-dependent kinase 7 (Cdk7) has emerged as a critical regulator of fundamental cellular processes, including cell cycle progression and gene transcription. Its frequent dysregulation in various malignancies has positioned it as a compelling therapeutic target in oncology. This technical guide provides an in-depth exploration of the mechanism of action of Cdk7 inhibitors, with a focus on Cdk7-IN-7 and related molecules, in cancer cells.
Core Mechanism of Action: A Dual Assault on Cancer Cell Proliferation
Cdk7 exerts its oncogenic influence through two primary mechanisms, both of which are effectively thwarted by inhibitors like this compound.[1][2][3]
-
Transcriptional Regulation: Cdk7 is a crucial component of the general transcription factor TFIIH.[4][5][6] It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at Serine 5 and 7, a critical step for transcription initiation and promoter escape.[4][5][7] By inhibiting Cdk7, this compound prevents this phosphorylation event, leading to a global suppression of transcription. This is particularly detrimental to cancer cells, which are often characterized by high transcriptional demands to sustain their rapid growth and survival.[1]
-
Cell Cycle Control: Cdk7 also functions as the catalytic subunit of the Cdk-activating kinase (CAK) complex, which includes Cyclin H and MAT1.[4][8][9] The CAK complex is responsible for the activating phosphorylation of several key cell cycle CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[2][7][10] Inhibition of Cdk7 by this compound disrupts this activation cascade, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][10]
The dual inhibition of transcription and cell cycle progression by Cdk7 inhibitors results in a potent anti-proliferative and pro-apoptotic effect in a wide range of cancer cell types.
Signaling Pathways and Experimental Workflows
The intricate role of Cdk7 in cellular signaling can be visualized through the following diagrams.
Cdk7's Dual Role in Transcription and Cell Cycle
Caption: Dual inhibitory action of this compound on transcription and cell cycle.
Experimental Workflow for Assessing Cdk7 Inhibition
Caption: A typical experimental workflow to evaluate the effects of Cdk7 inhibitors.
Quantitative Data on Cdk7 Inhibitor Activity
The following tables summarize key quantitative findings from studies on Cdk7 inhibitors.
Table 1: Anti-proliferative Activity of Cdk7 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Cdk7 Inhibitor | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | THZ1 | 50 | [6] |
| HeyA8 | Ovarian Cancer | THZ1 | 100 | [6] |
| MCF-7 | Breast Cancer (ER+) | THZ1 | 250 | [11] |
| LCC2 | Breast Cancer (Tamoxifen-resistant) | THZ1 | 150 | [11] |
| HCT116 | Colorectal Carcinoma | YKL-5-124 | 100 | [9] |
Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Apoptosis
| Cell Line | Cdk7 Inhibitor | Concentration (nM) | Effect on Cell Cycle | Apoptosis Induction | Reference |
| A2780 | THZ1 | 50 | G0/G1 arrest | Increased | [6] |
| HeyA8 | THZ1 | 100 | G0/G1 arrest | Increased | [6] |
| MCF-7 | THZ1 | 250 | G1 arrest | Increased TUNEL staining | [11] |
| LCC2 | THZ1 | 150 | G1 arrest | Increased TUNEL staining | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of Cdk7 inhibitors.
Western Blot Analysis
Objective: To determine the effect of Cdk7 inhibition on the phosphorylation status of its key substrates and on markers of apoptosis.
Methodology:
-
Cell Culture and Treatment: Cancer cells are seeded and allowed to adhere overnight. Cells are then treated with varying concentrations of a Cdk7 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II CTD (Ser5), total RNA Polymerase II, phospho-Cdk2 (Thr160), total Cdk2, cleaved PARP, and a loading control like GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the impact of Cdk7 inhibition on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cells are treated with the Cdk7 inhibitor or vehicle control as described above.
-
Cell Harvesting and Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Fixed cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of Cdk7 inhibitors in a preclinical animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or NSG mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups. The treatment group receives the Cdk7 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[6]
Conclusion
This compound and other selective Cdk7 inhibitors represent a promising class of anti-cancer agents with a well-defined dual mechanism of action that strikes at the heart of cancer cell proliferation: transcription and cell cycle progression. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of targeting Cdk7 in oncology. Future research will likely focus on identifying predictive biomarkers of response, exploring rational combination therapies, and overcoming potential resistance mechanisms.
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. news-medical.net [news-medical.net]
- 3. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CDK7 | Cancer Genetics Web [cancerindex.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Cdk7-IN-7
Notice: Information regarding a molecule specifically designated as "Cdk7-IN-7" is not available in public chemical databases or the reviewed scientific literature. As the chemical structure is the foundational piece of information for this technical guide, its absence prevents the compilation of a comprehensive report on its synthesis, biological activity, and experimental protocols.
This guide will, therefore, provide a detailed overview of the general structural features of Cyclin-Dependent Kinase 7 (CDK7) and the common characteristics of its inhibitors, which would be relevant to understanding a molecule like "this compound" if its structure were known.
The Structure of the Target: Cyclin-Dependent Kinase 7 (CDK7)
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in both cell cycle regulation and transcription. It is a key component of two crucial protein complexes:
-
CDK-Activating Kinase (CAK) Complex: In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex, which is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.
-
General Transcription Factor TFIIH: CDK7 is also an integral part of the TFIIH complex. In this context, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation of transcription.
The protein structure of CDK7 features a typical bilobal kinase fold, with an N-terminal lobe primarily composed of β-sheets and a C-terminal lobe that is predominantly α-helical. The active site, where ATP binds, is located in the cleft between these two lobes. The activation of CDK7 itself requires phosphorylation on specific threonine residues within its activation loop (T-loop).
General Structures and Mechanisms of CDK7 Inhibitors
The development of CDK7 inhibitors is an active area of cancer research due to the enzyme's critical roles in cell proliferation and transcription, which are often dysregulated in cancer. These inhibitors can be broadly categorized based on their binding mode:
-
Covalent Inhibitors: Many potent and selective CDK7 inhibitors are covalent. They typically contain an electrophilic warhead, such as an acrylamide group, that forms an irreversible covalent bond with a specific cysteine residue (Cys312) located near the active site of CDK7. This covalent interaction leads to sustained inhibition of the kinase.
-
Non-covalent (Reversible) Inhibitors: These inhibitors bind to the ATP-binding pocket of CDK7 through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is reversible, and their potency is determined by the affinity of these interactions.
The chemical scaffolds of known CDK7 inhibitors are diverse, often featuring heterocyclic ring systems that serve as a core to present the necessary pharmacophoric features for binding to the kinase active site.
Signaling Pathways Involving CDK7
As a central regulator, CDK7 influences multiple critical signaling pathways. A simplified representation of its key roles is depicted below.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Hypothetical Experimental Workflow for Characterizing a Novel CDK7 Inhibitor
Should the structure of "this compound" become available, a standard workflow for its characterization would involve the following key experiments.
Caption: Standard workflow for characterizing a novel CDK7 inhibitor.
Quantitative Data for Known CDK7 Inhibitors
While data for "this compound" is unavailable, the following table summarizes typical quantitative data for other well-characterized CDK7 inhibitors to provide a frame of reference.
| Inhibitor | Type | CDK7 IC₅₀ (nM) | Cellular Potency (GI₅₀, nM) | Key Selectivity Notes |
| THZ1 | Covalent | < 10 | 50 - 200 | Selective over other CDKs, but has off-targets |
| SY-1365 | Covalent | ~40 | ~100 | Highly selective for CDK7 |
| Samuraciclib (CT7001) | Reversible | ~20 | 50 - 150 | Orally bioavailable, in clinical trials |
| SY-5609 | Reversible | < 5 | < 50 | Potent and selective, in clinical trials |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Experimental Protocols
Detailed experimental protocols are highly specific to the laboratory and the particular assay platform being used. However, the general principles for key experiments are outlined below.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This assay measures the phosphorylation of a substrate peptide by CDK7. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and an Alexa Fluor-labeled peptide is the acceptor. Phosphorylation brings the donor and acceptor into proximity, allowing for FRET.
-
General Protocol:
-
Recombinant CDK7/Cyclin H/MAT1 complex is incubated with the test compound (e.g., "this compound") at various concentrations in an assay buffer.
-
ATP and the fluorescently labeled substrate peptide are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A solution containing EDTA (to stop the reaction) and the europium-labeled antibody is added.
-
After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Western Blot for Phospho-RNA Polymerase II
-
Principle: This assay assesses the ability of the inhibitor to block CDK7 activity inside cells by measuring the phosphorylation status of its direct substrate, the CTD of RNA Polymerase II.
-
General Protocol:
-
Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the CDK7 inhibitor for a specified duration (e.g., 2-6 hours).
-
Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated RNA Pol II (e.g., at Serine 5 or Serine 7) and total RNA Pol II (as a loading control).
-
After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified to determine the dose-dependent inhibition of RNAPII phosphorylation.
-
Discovery and Development of CDK7 Inhibitors
An In-Depth Technical Guide to the Discovery and Synthesis of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating both the cell cycle and transcription.[1][2] As a serine/threonine kinase, CDK7 is a core component of two crucial protein complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[3][4] Within the CAK complex, also comprising Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[1][3] In many cancers, there is a heightened reliance on transcriptional machinery to maintain the oncogenic state, making these tumors particularly vulnerable to CDK7 inhibition.[6] This guide provides a detailed overview of the discovery and synthesis of prominent CDK7 inhibitors, focusing on both covalent and non-covalent modalities. While the specific inhibitor "Cdk7-IN-7" was not identified in publicly available literature, this document details the development of several well-characterized CDK7 inhibitors that serve as exemplars in the field.
The development of CDK7 inhibitors has evolved from non-selective, pan-CDK inhibitors to highly selective covalent and non-covalent compounds.[4] Early pan-CDK inhibitors demonstrated clinical activity but were often limited by their therapeutic window due to off-target effects.[4] The quest for selectivity has led to the successful design of inhibitors that exploit unique features of the CDK7 protein.
Covalent Inhibitors: A Tale of Unprecedented Selectivity
A significant breakthrough in the field was the discovery of THZ1 , the first covalent inhibitor of CDK7.[6] THZ1 features an acrylamide moiety that forms a covalent bond with a non-catalytic cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[6] This unique mechanism of action, combining ATP-site binding with allosteric covalent linkage, conferred unprecedented selectivity for CDK7.[6]
The development of THZ1 paved the way for second-generation covalent inhibitors with improved pharmaceutical properties. For instance, SY-1365 was developed through a medicinal chemistry campaign aimed at optimizing the potency, selectivity, and metabolic stability of the THZ1 scaffold.[7] This optimization led to a clinical candidate with potent antitumor activity in both hematologic and solid tumor models.[7][8] Another selective covalent inhibitor, YKL-5-124 , was designed by hybridizing the covalent "warhead" of THZ1 with the pyrrolidinopyrazole core of a PAK4 inhibitor, resulting in a highly selective CDK7 inhibitor with a predominant cell-cycle phenotype.[9][10]
Non-Covalent Inhibitors: Targeting the ATP-Binding Site
In parallel, significant efforts have been dedicated to developing selective, non-covalent inhibitors that bind reversibly to the ATP-binding site of CDK7. BS-181 , a pyrazolo[1,5-a]pyrimidine derivative, was one of the first potent and selective non-covalent CDK7 inhibitors to be described.[11][12] It demonstrated antitumor effects in preclinical models by inhibiting the phosphorylation of CDK7 substrates, leading to cell cycle arrest and apoptosis.[11][12]
Building on the scaffold of BS-181, CT-7001 (samuraciclib) was developed with improved selectivity and oral bioavailability.[13][14] CT-7001 is an ATP-competitive inhibitor currently in clinical trials for various advanced solid malignancies.[14] Another notable non-covalent inhibitor is SY-5609 , which features a rare dimethylphosphine oxide motif and has received orphan drug designation for the treatment of pancreatic cancer.[4][15]
Quantitative Data on CDK7 Inhibitors
The following tables summarize key quantitative data for several prominent CDK7 inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor | Type | CDK7 IC50 (nM) | Selectivity Profile | Reference |
| THZ1 | Covalent | 3.2 | Covalently targets Cys312. Also inhibits CDK12/13. | [6][16] |
| SY-1365 | Covalent | - | Potent and selective for CDK7. | [7] |
| YKL-5-124 | Covalent | - | Highly selective for CDK7 over CDK12/13. | [9][17] |
| BS-181 | Non-covalent | 21 | >35-fold selective for CDK7 over CDK2. | [2][11] |
| CT-7001 | Non-covalent | 41 | 15-fold selective over CDK2; >30-fold over CDK9. | [18][19] |
| SY-5609 | Non-covalent | - | Selective non-covalent inhibitor. | [4][15] |
| Inhibitor | Cell Line | Cell Growth Inhibition (IC50/GI50) | Reference |
| THZ1 | Jurkat (T-ALL) | 50 nM | [6] |
| THZ1 | Loucy (T-ALL) | 0.55 nM | [16] |
| SY-1365 | Various Cancer Cell Lines | Nanomolar concentrations | [7][8] |
| BS-181 | Breast Cancer Cell Lines | 15.1-20 µM | [2] |
| BS-181 | Colorectal Cancer Cell Lines | 11.5-15.3 µM | [2] |
| CT-7001 | Breast Cancer Cell Lines | 0.2-0.3 µM | [18] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the discovery and characterization of CDK7 inhibitors.
Kinase Activity Assay
Objective: To determine the potency of a compound in inhibiting CDK7 kinase activity.
Protocol:
-
Purified, active CDK7 protein complex (CDK7/cyclin H/MAT1) is used.[7]
-
A peptide substrate, such as 5-FAM-YSPTSPSYSPTSPSYSPTSPSKKKK for CDK7, is prepared.[7]
-
The kinase reaction is initiated by adding ATP to a mixture of the CDK7 complex, the peptide substrate, and varying concentrations of the inhibitor compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence resonance energy transfer (FRET) or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.[4]
Cellular Proliferation Assay
Objective: To assess the effect of a CDK7 inhibitor on the growth of cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the CDK7 inhibitor or a vehicle control (e.g., DMSO).
-
The cells are incubated for a period of time, typically 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal growth inhibition concentration (GI50) or IC50 is determined by fitting the dose-response data to a sigmoidal curve.[2]
Western Blot Analysis for Target Engagement
Objective: To confirm that the CDK7 inhibitor engages its target in cells by assessing the phosphorylation status of downstream substrates.
Protocol:
-
Cancer cells are treated with the CDK7 inhibitor at various concentrations and for different durations.
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method like the BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of CDK7 substrates, such as phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7) and phospho-CDK2 (Thr160).[7] Antibodies against total protein levels are used as loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[13]
Synthesis Pathways
The chemical synthesis of CDK7 inhibitors is a complex process involving multiple steps. The following provides a high-level overview of the synthesis strategies for representative covalent and non-covalent inhibitors.
Synthesis of THZ1 (Covalent Inhibitor)
The synthesis of THZ1 involves the coupling of a phenylaminopyrimidine core with a side chain containing the reactive acrylamide "warhead". The general approach involves the synthesis of the substituted pyrimidine and the amine-containing side chain separately, followed by a final coupling reaction, often a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to assemble the final molecule. The acrylamide group is typically introduced in one of the final steps to avoid unwanted reactions during the synthesis.
Synthesis of SY-5609 (Non-Covalent Inhibitor)
The synthesis of the non-covalent inhibitor SY-5609 is a multi-step process that highlights several key chemical transformations. A key feature of its synthesis is the installation of the dimethylphosphine oxide motif. This is achieved through a palladium-catalyzed coupling reaction between a bromoindole intermediate and dimethylphosphine oxide.[15] The synthesis also involves the construction of a substituted piperidinone fragment, which is then coupled to the indole core. A Friedel-Crafts reaction is employed to attach a dichloropyrimidine to the indole, followed by substitution reactions to introduce the final amine side chains.[15]
Visualizations
The following diagrams illustrate key concepts related to CDK7 function and inhibition.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: General workflow for the discovery of CDK7 inhibitors.
Caption: Mechanisms of action for covalent and non-covalent CDK7 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. apexbt.com [apexbt.com]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Cdk7-IN-7: A Technical Guide to its Target, Binding, and Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in the regulation of the cell cycle and gene transcription, making it a significant target in oncology research.[1][2] This technical guide provides an in-depth overview of Cdk7-IN-7, a potent and selective inhibitor of CDK7. It details the target protein, its binding site, and the associated signaling pathways. The guide also includes a compilation of quantitative data for CDK7 inhibitors, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of drug discovery and development.
Target Protein: Cyclin-Dependent Kinase 7 (CDK7)
The primary target of this compound is Cyclin-dependent kinase 7 (CDK7), a serine/threonine protein kinase.[3][4] CDK7 is a multifaceted enzyme with pivotal functions in two fundamental cellular processes:
-
Cell Cycle Regulation: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][5] The CAK complex is responsible for the activation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through T-loop phosphorylation. This activation is essential for the orderly progression of the cell cycle through its various phases.[6]
-
Transcriptional Regulation: CDK7 is also an integral subunit of the general transcription factor TFIIH.[7] In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and serine 7 residues.[7][8] This phosphorylation is a key step in the initiation of transcription and the subsequent elongation of mRNA transcripts.
Given its crucial roles, the dysregulation of CDK7 activity is implicated in the uncontrolled proliferation characteristic of many cancers.[1] This has positioned CDK7 as a compelling therapeutic target for the development of novel anti-cancer agents.
This compound Binding and Quantitative Data
This compound is a potent and selective inhibitor of CDK7 kinase.[3] Like many other kinase inhibitors, it is designed to interact with the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its substrates.[7]
Binding Site
Kinase inhibitors typically bind to the active site of the enzyme, a pocket that normally accommodates ATP.[7] While a specific crystal structure of this compound bound to CDK7 is not publicly available, the binding mode of other CDK7 inhibitors provides insight into the likely interactions. For instance, non-covalent inhibitors occupy the ATP-binding cleft, forming hydrogen bonds with key residues in the hinge region. Covalent inhibitors, such as THZ1, form a covalent bond with a cysteine residue (Cys312) located near the active site.[9]
Quantitative Data for CDK7 Inhibitors
The potency of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). For this compound, the following inhibitory concentration has been reported:
| Compound | Target | IC50 | Reference |
| This compound | CDK7 | <50 nM | [3][4] |
For comparative purposes, the table below summarizes the reported IC50 values for other well-characterized CDK7 inhibitors.
| Inhibitor | CDK7 IC50 | Other Targets (IC50) | Reference |
| THZ1 | 6.91 nM | - | [10] |
| SY-1365 | 369 nM (at 2 mM ATP) | >2 µM for CDK2, CDK9, CDK12 | [11] |
| LY3405105 | 93 nM | CDK4 (2.83 µM), CDK9 (6.32 µM) | [11] |
| BS-181 | 470 nM (in live cells) | Negligible at other CDKs <1 µM | [6] |
| LDC4297 | - | High affinity in the lower nM range | |
| Compound 22 | 7.21 nM | Selective over CDK1, 2, 3, 4, 5, 6, 9 | [9] |
Experimental Protocols
The characterization of CDK7 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound)
-
Microplate reader capable of detecting fluorescence resonance energy transfer (FRET)
Procedure:
-
Prepare a solution of the CDK7/Cyclin H/MAT1 complex in assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the CDK7 complex to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the FRET signal on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-CDK7 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specific duration.
-
Harvest and wash the cells.
-
Resuspend the cells in lysis buffer and subject them to several freeze-thaw cycles to lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK7 in each sample by SDS-PAGE and Western blotting using an anti-CDK7 antibody.
-
The binding of this compound is expected to stabilize the CDK7 protein, resulting in a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle-treated control.
Signaling Pathways and Visualizations
CDK7's dual role places it at the nexus of cell cycle control and transcriptional regulation. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow.
CDK7 in Cell Cycle Regulation
Caption: CDK7's role as the CDK-Activating Kinase (CAK) in cell cycle progression.
CDK7 in Transcriptional Regulation
Caption: CDK7's function within the TFIIH complex to regulate transcription.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 of a CDK7 inhibitor.
Conclusion
This compound is a potent inhibitor of CDK7, a key regulator of cell cycle progression and transcription. Its ability to selectively target CDK7 makes it a valuable tool for studying the biological functions of this kinase and a promising candidate for further development as a therapeutic agent. This guide provides a comprehensive resource for researchers, offering key data, experimental protocols, and pathway visualizations to facilitate ongoing research and drug discovery efforts targeting CDK7.
References
- 1. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 2640208-01-9|DC Chemicals [dcchemicals.com]
- 5. uniprot.org [uniprot.org]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. genecards.org [genecards.org]
A Technical Guide to CDK7 Inhibition: Unraveling its Role in Cell Cycle Arrest and Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor named "Cdk7-IN-7" is not prevalent in publicly available scientific literature. This guide, therefore, focuses on the well-documented effects of potent and selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors, such as THZ1 and BS-181, to delineate the core mechanisms of action attributable to the inhibition of CDK7. The principles, pathways, and experimental data presented are representative of the broader class of CDK7 inhibitors.
Introduction: The Dual Function of CDK7
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that holds a unique and critical position in cellular regulation, acting as a master regulator of two fundamental processes: cell cycle progression and transcription.[1][2]
-
Cell Cycle Control: As the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 is responsible for the activating T-loop phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3][4] This activation is essential for orchestrating the transitions between different phases of the cell cycle.[4]
-
Transcriptional Regulation: CDK7 is also a core component of the general transcription factor TFIIH.[1][3] In this capacity, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[5][6] This phosphorylation is a crucial step for transcription initiation and promoter escape, allowing for the synthesis of mRNA.[5]
Given its integral roles in both proliferation and gene expression, CDK7 has emerged as a compelling therapeutic target in oncology.[1][7] Inhibition of CDK7 offers a dual-pronged attack on cancer cells by simultaneously halting cell cycle progression and disrupting the transcription of key oncogenic and survival genes.[8][9]
Core Mechanism of CDK7 Inhibition
Pharmacological inhibition of CDK7 disrupts both of its primary functions, leading to a cascade of anti-proliferative and pro-apoptotic effects. The central mechanism involves blocking the kinase's ability to phosphorylate its key substrates.
Caption: Dual mechanism of CDK7 inhibition leading to cell cycle arrest and apoptosis.
Induction of Cell Cycle Arrest
By inhibiting the CAK function of CDK7, CDK7 inhibitors prevent the activation of downstream CDKs that are essential for cell cycle phase transitions.[4] This leads to a halt in cell proliferation, with cells typically arresting in the G1 or G2/M phases.[10][11] The failure to phosphorylate and inactivate the Retinoblastoma (Rb) protein is a key event in G1 arrest.[10]
Caption: CDK7 inhibition blocks Rb phosphorylation, leading to G1 cell cycle arrest.
Quantitative Data: Cell Cycle Distribution
The table below summarizes the effect of the CDK7 inhibitor THZ1 on the cell cycle distribution of various cancer cell lines. Treatment consistently leads to an accumulation of cells in the G1 and/or G2 phases.
| Cell Line | Inhibitor (Conc.) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| HCT116 (Colon) | Compound 297 (0.3 µM) | 84 | Increased | Decreased | Increased | [11] |
| A549 (Lung) | Compound 140/297 | 24 | Increased | Decreased | No Change | [11] |
| Jurkat (T-cell) | BS-181 | - | G1 Arrest | - | - | [10] |
| MCF-7 (Breast) | THZ1 (50 nM) | - | Increased | Decreased | - | [12] |
| LCC2 (Breast) | THZ1 (50 nM) | - | Increased | Decreased | - | [12] |
Note: Specific percentages are often presented in graphical form in the source literature; this table reflects the reported trends.
Induction of Apoptosis
The second major consequence of CDK7 inhibition is the induction of programmed cell death, or apoptosis. This occurs primarily through the transcriptional repression of key anti-apoptotic genes and survival factors.[13]
Cancer cells are often dependent on the continuous high-level expression of certain oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL1, BCL2), a phenomenon known as "transcriptional addiction." By inhibiting CDK7-mediated transcription, inhibitors effectively shut down these survival signals, tipping the cellular balance towards apoptosis.[8][14] This process involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[15]
Caption: CDK7 inhibition represses survival genes, leading to caspase activation and apoptosis.
Quantitative Data: Apoptosis Induction
The table below shows the percentage of apoptotic cells in various cancer cell lines following treatment with CDK7 inhibitors, as measured by Annexin V staining.
| Cell Line | Inhibitor | Duration (h) | % Apoptotic Cells | Reference |
| A549 (Lung) | Compound 140/297 | - | Significant Increase | [11] |
| HeLa (Cervical) | Compound 140/297 | - | Significant Increase | [11] |
| HCT116 (Colon) | Compound 140/297 | - | Significant Increase | [11] |
| GIST-T1 | THZ1 | 48 | Significant Increase | [15] |
| Jurkat (T-cell) | BS-181 | - | Multiple Apoptotic Events | [10] |
| Pancreatic Cancer Cells | THZ1 | 24 | Upregulation of Apoptosis | [8] |
Quantitative Data: Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for CDK7 kinase activity and cell growth inhibition for various inhibitors.
Biochemical IC50 Values
| Inhibitor | CDK7 IC50 (nM) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| YKL-5-124 | 9.7 | 1300 | 3020 | [16] |
| BS-181 | 470 (live cell) | >1000 | >1000 | [17] |
Cell Growth Inhibition IC50 Values (72h-96h)
| Cell Line Subtype | Cell Line | Inhibitor | IC50 (nM) | Reference |
| Breast Cancer | Multiple | THZ1 | 80 - 300 | [6] |
| Osteosarcoma | KHOS / U2OS | BS-181 | ~10,000 | [7] |
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating the effects of CDK7 inhibitors. Below are standardized protocols for key assays.
Caption: General experimental workflow for assessing CDK7 inhibitor efficacy.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells, allowing for their distribution across the different phases of the cell cycle (G1, S, G2/M) to be determined.
-
Cell Preparation: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of the CDK7 inhibitor or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle phases.[15]
Apoptosis Assay via Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (reagent concentrations may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect changes in the levels of specific proteins and their phosphorylation status.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAPII Ser5, Cleaved PARP, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[8][15]
Conclusion
Inhibition of CDK7 represents a potent anti-cancer strategy by leveraging the dual dependencies of tumor cells on cell cycle progression and active transcription. By disrupting the CAK and TFIIH functions of CDK7, inhibitors effectively induce cytostatic and cytotoxic effects through two interconnected mechanisms: cell cycle arrest and apoptosis. The data consistently show that CDK7 inhibition leads to an accumulation of cells in the G1/G2 phases and triggers programmed cell death by repressing the expression of critical survival genes. The experimental protocols outlined provide a robust framework for the continued investigation and development of CDK7 inhibitors as a promising class of therapeutics for a range of malignancies.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-targeted therapy effectively disrupts cell cycle progression and oncogenic signaling in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Disruption of Transcriptional Regulation by Cdk7-IN-7 and Other Potent Cyclin-Dependent Kinase 7 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of transcription and cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth analysis of the effects of potent and selective CDK7 inhibitors on transcription regulation, with a focus on the recently identified inhibitor, Cdk7-IN-7. While detailed public data on this compound is currently limited to its high potency, this guide synthesizes the extensive knowledge gained from studies of other well-characterized CDK7 inhibitors, such as THZ1 and YKL-5-124, to provide a comprehensive understanding of the mechanism of action and experimental considerations for this class of compounds. We present quantitative data on their biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to CDK7: A Dual Regulator of Transcription and Cell Cycle
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal dual role in two fundamental cellular processes: transcription and cell cycle control.[1][2] As a component of the general transcription factor TFIIH, CDK7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[3][4] It directly phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1, primarily at serine 5 (Ser5) and serine 7 (Ser7) residues of the heptapeptide repeats (YSPTSPS).[3][4] This phosphorylation is a key step in promoter clearance and the transition from transcription initiation to elongation.[5]
Furthermore, CDK7 acts as the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[5] In this capacity, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression through various checkpoints.[6][7] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for the development of novel anti-cancer therapeutics.
This compound and Other Selective CDK7 Inhibitors
A growing number of small molecule inhibitors targeting CDK7 have been developed, exhibiting varying degrees of potency and selectivity.
This compound: A recently identified potent and selective CDK7 inhibitor. Biochemical assays have demonstrated its high potency with a half-maximal inhibitory concentration (IC50) of less than 50 nM.[3][8][9][10] This compound is referenced in patent CN112661745A as compound T-01.[8] Due to its recent emergence, detailed studies on its specific effects on transcription regulation are not yet widely available in peer-reviewed literature.
THZ1: A well-characterized covalent inhibitor of CDK7 that has been instrumental in elucidating the role of CDK7 in transcription. It forms a covalent bond with a cysteine residue (Cys312) located outside the ATP-binding pocket, leading to irreversible inhibition.[7]
YKL-5-124: Another potent and selective covalent CDK7 inhibitor. It also targets the Cys312 residue and has been shown to induce cell cycle arrest.[6]
SY-5609: A highly selective, orally available, and non-covalent inhibitor of CDK7 that has entered clinical trials.[8]
Quantitative Data on the Effects of CDK7 Inhibitors
The following tables summarize the quantitative data on the biochemical and cellular effects of various CDK7 inhibitors.
Table 1: Biochemical Activity of Selected CDK7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |
| This compound | CDK7 | < 50 | Kinase Assay | [3][8][9][10] |
| THZ1 | CDK7 | 3.2 | Biochemical Assay | [7] |
| YKL-5-124 | CDK7 | 9.7 (CDK7/Mat1/CycH) | In vitro Kinase Assay | [6] |
| SY-5609 | CDK7 | KD = 0.065 | Kinase Binding Assay | [8] |
Table 2: Cellular Effects of Selected CDK7 Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration | Reference(s) |
| THZ1 | Jurkat | Inhibition of RNAPII CTD Ser5/Ser7 phosphorylation | 250 nM | [7] |
| THZ1 | Jurkat, Loucy | Potent anti-proliferative activity | GI50 < 100 nM | [7] |
| YKL-5-124 | HAP1 | Inhibition of CDK1 T-loop phosphorylation | 125 nM - 2 µM | [6] |
| SY-5609 | HCT116 | Inhibition of RNAPII CTD Ser5 phosphorylation | Not specified | [9] |
Signaling Pathways and Experimental Workflows
CDK7's Role in Transcription Initiation Signaling Pathway
Caption: CDK7, as part of TFIIH, phosphorylates the Pol II CTD, promoting transcription initiation.
General Experimental Workflow for Studying CDK7 Inhibitors
Caption: A multi-step workflow to characterize the biochemical and cellular effects of CDK7 inhibitors.
Detailed Experimental Protocols
In Vitro CDK7 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits for measuring kinase activity.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate (e.g., a peptide containing the RNAPII CTD sequence)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor (e.g., this compound)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the test inhibitor dilution or vehicle control to the wells of the plate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy
This protocol provides a general framework for performing ChIP to assess the genome-wide occupancy of RNAPII.
Materials:
-
Cells treated with CDK7 inhibitor or vehicle control
-
Formaldehyde (16% solution)
-
Glycine
-
Lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Sonication buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 16.7 mM Tris-HCl, pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)
-
Antibody against RNAPII (total, or phospho-specific for Ser2, Ser5, or Ser7)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃)
-
RNase A and Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the specific RNAPII antibody.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification:
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Analyze the enriched DNA by qPCR for specific gene loci or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.
-
Conclusion and Future Directions
The inhibition of CDK7 presents a promising therapeutic strategy for cancers that are dependent on transcriptional addiction. While this compound is a potent new entrant in this field, further studies are required to fully elucidate its mechanism of action and therapeutic potential. The experimental frameworks and comparative data provided in this guide offer a solid foundation for researchers to investigate this compound and other novel CDK7 inhibitors. Future research should focus on detailed transcriptomic and proteomic analyses following treatment with this compound, as well as in vivo studies to assess its efficacy and safety profile. A deeper understanding of the differential sensitivities of various cancer types to CDK7 inhibition will be crucial for the clinical translation of this promising class of therapeutic agents.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. epo.org [epo.org]
- 3. Espacenet | WIPO Inspire [inspire.wipo.int]
- 4. wipo.int [wipo.int]
- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epo.org [epo.org]
- 9. PATENTSCOPE [wipo.int]
- 10. China National Intellectual Property Administration [english.cnipa.gov.cn]
Preliminary In Vitro Profile of Cdk7-IN-7: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive summary of the preliminary in vitro studies conducted on Cdk7-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression, making it a compelling target in oncology.[1][2][3][4][5][6][7] This guide details the biochemical and cellular activities of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound exerts its effects by targeting the dual functions of CDK7. As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle.[3][8][9][10] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation.[1][3][6][9] this compound's inhibition of these activities leads to cell cycle arrest and suppression of transcription, particularly of genes associated with oncogenesis.[3][11]
Below is a diagram illustrating the dual roles of CDK7 and the points of intervention by this compound.
Quantitative Biochemical and Cellular Activity
The potency and selectivity of this compound were evaluated through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | ATP Concentration | Notes |
| CDK7 | Kinase Assay | 238 | - | 1 mM | Time-dependent inhibition observed.[12] |
| CDK12 | Kinase Assay | 893 | - | 1 mM | Off-target activity noted at higher concentrations.[12] |
| CDK13 | Kinase Assay | 628 | - | 1 mM | Off-target activity noted at higher concentrations.[12] |
| CDK2 | Kinase Assay | >500 | 40,000 | - | High selectivity over CDK2.[12] |
| CDK9 | Kinase Assay | >500 | 13,000 | - | High selectivity over CDK9.[12] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI50 (nM) | Notes |
| KHOS | Osteosarcoma | MTT Proliferation Assay | <20,000 | Dose-dependent decrease in cell growth.[11] |
| U2OS | Osteosarcoma | MTT Proliferation Assay | <20,000 | Dose-dependent decrease in cell growth.[11] |
| Multiple Myeloma | Multiple Myeloma | Proliferation/Survival Assay | <100 | Potent activity observed.[13] |
| Ovarian Cancer | Ovarian Cancer | Proliferation Assay | <100 | Significant inhibition of proliferation.[12] |
| TNBC | Triple-Negative Breast Cancer | Proliferation Assay | <100 | Significant inhibition of proliferation.[12] |
Detailed Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology used to determine the biochemical potency (IC50) of this compound against a panel of kinases.
Protocol Steps:
-
Reagent Preparation: All reagents, including purified recombinant CDK7/Cyclin H/MAT1 enzyme, a suitable substrate peptide, ATP, and kinase assay buffer, are prepared and stored on ice.[14]
-
Compound Dilution: this compound is serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound are combined in the wells of a 96-well plate.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C for a specified period to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent such as ADP-Glo®.[14]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
Cell Proliferation (MTT) Assay
This protocol describes the method used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Cancer cells (e.g., KHOS, U2OS) are seeded into 96-well plates at a predetermined density (e.g., 4 x 10³ cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are treated with increasing concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) and incubated for a defined period (e.g., 2, 3, or 5 days).[11]
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.
Western Blotting for Phospho-Protein Analysis
This protocol is used to investigate the effect of this compound on the phosphorylation of downstream targets of CDK7, such as CDK1, CDK2, and RNA Polymerase II.
Protocol Steps:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the phosphorylated target of interest (e.g., anti-phospho-CDK1 T161, anti-phospho-RNA Pol II Ser5).[8][11]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion
The preliminary in vitro data for this compound demonstrate its potent and selective inhibition of CDK7. This activity translates to the effective suppression of cancer cell proliferation through the dual mechanisms of cell cycle arrest and transcriptional repression. Further studies are warranted to explore the in vivo efficacy and therapeutic potential of this compound.
References
- 1. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global trends and topics in CDK7 inhibitor research: a bibliometric analysis [frontiersin.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Cdk7-IN-7: A Technical Guide for Basic Cancer Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of the cell cycle and transcription, making it a compelling target in oncology research. CDK7 acts as a central node in two fundamental cellular processes. As the catalytic subunit of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][2][3][4] Concurrently, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[1][2][5] Given its dual roles, the inhibition of CDK7 presents a promising therapeutic strategy to concurrently halt cell proliferation and disrupt the transcriptional programs essential for tumor growth and survival.
This technical guide provides an in-depth overview of a representative selective CDK7 inhibitor, herein referred to as Cdk7-IN-7, for its application in basic cancer biology research. Due to the limited public information on a compound specifically named "this compound," this guide utilizes data from other well-characterized, potent, and selective CDK7 inhibitors such as YKL-5-124 and THZ1 as surrogates to provide a practical framework for researchers.
Data Presentation: Quantitative Analysis of CDK7 Inhibition
The following tables summarize the inhibitory activities of representative selective CDK7 inhibitors against various kinases and cancer cell lines. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Biochemical Activity of a Representative CDK7 Inhibitor (YKL-5-124)
| Kinase Target | IC50 (nM) | Reference |
| CDK7/Cyclin H/MAT1 | 9.7 | [6] |
| CDK2 | 1300 | [6] |
| CDK9 | 3020 | [6] |
| CDK12 | >1000 | [6] |
| CDK13 | >1000 | [6] |
Table 2: Cellular Activity of Representative CDK7 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| BS-181 | KHOS | Osteosarcoma | 1.75 | [1] |
| BS-181 | U2OS | Osteosarcoma | 2.32 | [1] |
| THZ1 | HeLa | Cervical Cancer | ~0.05 | [7] |
| THZ1 | SiHa | Cervical Cancer | ~0.05 | [7] |
| THZ1 | C33A | Cervical Cancer | ~0.1 | [7] |
Signaling Pathways and Mechanism of Action
This compound, as a selective CDK7 inhibitor, is designed to bind to the ATP-binding pocket of CDK7, preventing the transfer of phosphate to its substrates. This inhibition disrupts two major signaling pathways:
-
Cell Cycle Progression: By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs that are essential for cell cycle phase transitions. This leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[3][4]
-
Transcriptional Regulation: Inhibition of CDK7 within the TFIIH complex blocks the phosphorylation of the RNAPII CTD at Serine 5 and Serine 7.[2] This prevents transcription initiation and elongation, leading to a global downregulation of mRNA synthesis. Cancer cells, often characterized by high transcriptional dependency, are particularly vulnerable to this effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the specific experimental context.
Biochemical Kinase Assay
This assay determines the in vitro potency of this compound against purified CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper/scintillation counter for radiolabel-based assays
-
Microplate reader (luminescence or scintillation)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well or 384-well plate, add the kinase, substrate, and this compound solution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or following the ADP-Glo™ protocol).
-
Detect the signal (luminescence or radioactivity) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or isopropanol with HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)
-
Microplate reader (absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.
-
For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period, and read the luminescence.
-
Determine the IC50 value by plotting cell viability against the inhibitor concentration.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation of CDK7 substrates and downstream signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNAPII CTD Ser5, anti-phospho-CDK1 Thr161, anti-phospho-CDK2 Thr160, anti-CDK7, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and at various concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a CDK7 inhibitor like this compound.
Conclusion
This compound and other selective CDK7 inhibitors represent powerful tools for dissecting the intricate roles of CDK7 in cancer biology. By potently and selectively inhibiting CDK7, these compounds can be utilized to study the downstream consequences on cell cycle progression and transcription, ultimately providing valuable insights into potential therapeutic strategies. The data and protocols presented in this guide offer a solid foundation for researchers to initiate their investigations into the effects of CDK7 inhibition in various cancer models. As with any new chemical probe, it is essential to thoroughly characterize its activity and selectivity in the specific experimental systems being used.
References
- 1. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Cdk7-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. This technical guide provides an in-depth analysis of the selectivity profile of a potent and selective covalent CDK7 inhibitor, here referred to as Cdk7-IN-7, exemplified by the well-characterized compound YKL-5-124. We will delve into its biochemical and cellular selectivity, the experimental methodologies used for its characterization, and its impact on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the therapeutic targeting of CDK7.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving the cell through key cell cycle transitions.[1][2] Concurrently, CDK7 is a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation.[3][4] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has become an attractive target for therapeutic intervention.
This compound (Exemplified by YKL-5-124): A Selective Covalent Inhibitor
This compound, exemplified by YKL-5-124, is a highly selective, irreversible covalent inhibitor of CDK7.[1] It targets a cysteine residue (C312) located outside the ATP-binding pocket of CDK7, providing a high degree of selectivity over other kinases.[1] This covalent mechanism of action leads to sustained inhibition of CDK7 activity.
Quantitative Selectivity Profile
The selectivity of this compound has been extensively characterized through various biochemical and cellular assays. The following tables summarize the quantitative data for YKL-5-124, demonstrating its potent and selective inhibition of CDK7.
Table 1: Biochemical Potency of YKL-5-124 against CDK7
| Target Complex | IC50 (nM) | Assay Type |
| CDK7/Mat1/CycH | 9.7 | Biochemical Kinase Assay |
| CDK7 | 53.5 | Biochemical Kinase Assay |
Data sourced from reference[5].
Table 2: Kinase Selectivity of YKL-5-124
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7/Mat1/CycH |
| CDK7/Mat1/CycH | 9.7 | 1 |
| CDK2 | 1300 | >134 |
| CDK9 | 3020 | >311 |
| CDK12 | Inactive | - |
| CDK13 | Inactive | - |
Data sourced from reference[5]. This table highlights the remarkable selectivity of YKL-5-124 for CDK7 over other closely related CDKs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity and potency. Below are the protocols for key experiments used to characterize this compound.
In Vitro Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CDK7.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme source. A synthetic peptide substrate or a protein substrate like the GST-tagged RNA Polymerase II C-terminal domain is prepared in kinase reaction buffer.
-
Inhibitor Preparation: A serial dilution of the inhibitor (e.g., YKL-5-124) is prepared in DMSO and then diluted in kinase reaction buffer.
-
Kinase Reaction: The CDK7 complex is pre-incubated with the inhibitor for a defined period (e.g., 60 minutes) to allow for covalent bond formation. The kinase reaction is initiated by the addition of the substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Reaction Termination and Detection: The reaction is allowed to proceed for a specific time and then stopped, typically by adding a strong acid or EDTA. The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager. For non-radioactive assays, methods like ADP-Glo™, which measures ADP production, can be used.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Intact cells are treated with the inhibitor (e.g., YKL-5-124) or a vehicle control (DMSO) for a specified time.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Protein Extraction: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein (CDK7) remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
Cellular Phosphorylation Analysis (Western Blot)
This method assesses the inhibitor's effect on the phosphorylation of downstream CDK7 substrates in cells.
Protocol:
-
Cell Treatment: Cells are treated with various concentrations of the inhibitor or DMSO for a defined period.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification and SDS-PAGE: The total protein concentration of the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Western Blotting: The separated proteins are transferred to a membrane and probed with primary antibodies specific for the phosphorylated forms of CDK7 substrates (e.g., phospho-CDK1 T161, phospho-CDK2 T160, phospho-RNA Pol II Ser5). Antibodies against the total protein levels of these substrates are used as loading controls.
-
Detection and Analysis: The antibody binding is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) that produces a chemiluminescent signal. The band intensities are quantified to determine the change in phosphorylation levels upon inhibitor treatment.
Signaling Pathways and Experimental Workflows
The selective inhibition of CDK7 by this compound has distinct effects on cell cycle and transcriptional pathways.
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for characterizing this compound.
Conclusion
This compound, exemplified by the covalent inhibitor YKL-5-124, demonstrates a highly selective profile for CDK7. Its potent inhibition of CDK7, coupled with a lack of significant activity against other kinases, makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and a promising candidate for therapeutic development. The detailed experimental protocols and understanding of its impact on signaling pathways provided in this guide are essential for the continued investigation and clinical translation of selective CDK7 inhibitors.
References
- 1. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CDK7 Inhibition in Cell Culture
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a significant target in cancer therapy.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[4][5][6][7][8] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[2][4][6] Due to its overexpression in various cancers and its central role in cell proliferation, CDK7 has become a promising target for the development of selective inhibitors.[1][4]
These application notes provide an overview of the mechanism of action of CDK7 inhibitors and detailed protocols for their application in cell culture-based assays.
Mechanism of Action of CDK7 Inhibitors
CDK7 inhibitors exert their anti-cancer effects by disrupting two fundamental cellular processes:
-
Cell Cycle Arrest: By inhibiting CDK7, these compounds prevent the activation of downstream CDKs that are necessary for the transitions between different phases of the cell cycle.[2] This leads to an accumulation of cells in the G1 or G2 phases of the cell cycle and can ultimately trigger programmed cell death (apoptosis).[2]
-
Transcriptional Repression: Inhibition of CDK7's role in the TFIIH complex leads to a decrease in the expression of genes that are critical for cancer cell survival and proliferation.[2] Notably, cancer cells appear to be more reliant on high levels of transcription driven by super-enhancers, making them particularly vulnerable to transcriptional inhibition by CDK7 inhibitors.[4]
Quantitative Data on CDK7 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various CDK7 inhibitors across different cancer cell lines. This data is crucial for designing experiments with appropriate dose ranges.
Table 1: IC50 Values of THZ1 in Breast Cancer Cell Lines
| Cell Line | Subtype | 2-Day Treatment IC50 (nM) | 7-Day Treatment IC50 (nM) |
| MCF-7 | ER+ | 100 | 20 |
| T-47D | ER+ | 150 | 30 |
| BT-474 | HER2+ | 200 | 50 |
| SK-BR-3 | HER2+ | 250 | 80 |
| MDA-MB-231 | Triple-Negative | 80 | 15 |
| MDA-MB-468 | Triple-Negative | 90 | 25 |
| JIMT-1 | HER2+ | >1000 | 200 |
Data adapted from studies on THZ1 in breast cancer cell lines.[9]
Table 2: IC50 Values of BS-181 in Osteosarcoma Cell Lines
| Cell Line | 6-Day Treatment IC50 (µM) |
| KHOS | 1.75 |
| U2OS | 2.32 |
Data adapted from studies on BS-181 in osteosarcoma cell lines.[10]
Table 3: IC50 Value of Cdk7-IN-25
| Parameter | Value |
| IC50 | <1nM |
Note: This value is for the CDK7 enzyme and not necessarily for cell viability.[11]
Experimental Protocols
Here are detailed protocols for common experiments involving CDK7 inhibitors in cell culture.
1. Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a CDK7 inhibitor on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CDK7 inhibitor stock solution (e.g., dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 4 x 10³ cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of the CDK7 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plates for the desired duration (e.g., 2, 3, 5, or 6 days).[10]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis
This protocol is used to assess the effect of a CDK7 inhibitor on the expression and phosphorylation of target proteins.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CDK7 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 6 x 10⁵ cells/well and allow them to attach overnight.[10]
-
Treat the cells with various concentrations of the CDK7 inhibitor for the desired time (e.g., 48 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
3. Cell Cycle Analysis
This protocol is used to determine the effect of a CDK7 inhibitor on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
CDK7 inhibitor
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the CDK7 inhibitor for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in transcription and cell cycle regulation and their inhibition.
Experimental Workflow for a CDK7 Inhibitor Study
References
- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 7. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cdk7-IN-7 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and cell cycle progression, making it a compelling target for cancer therapy.[1][2] It functions as a component of the transcription factor IIH (TFIIH) complex, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), and as the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs such as CDK1, CDK2, CDK4, and CDK6.[1][3] Cdk7-IN-7 is a potent and selective covalent inhibitor of CDK7. This document provides detailed protocols for utilizing this compound in a kinase assay to determine its inhibitory activity.
Cdk7 Signaling Pathway
CDK7 plays a dual role in cellular processes. As part of the CAK complex (with Cyclin H and MAT1), it phosphorylates and activates cell cycle CDKs, thereby driving cell cycle progression.[1] Within the TFIIH complex, CDK7 phosphorylates the Ser5 and Ser7 residues of the RNA Polymerase II C-terminal domain, which is crucial for transcription initiation and elongation.[1][4] Inhibition of CDK7 can thus lead to cell cycle arrest and suppression of transcription, particularly of genes with super-enhancers that are often overexpressed in cancer cells.
Caption: CDK7's dual roles in cell cycle and transcription.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various CDK7 inhibitors against different kinases. This data is essential for understanding the potency and selectivity of these compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| YKL-5-124 | CDK7 | 9.7 | In vitro kinase assay | [5] |
| CDK2 | 1300 | In vitro kinase assay | [5] | |
| CDK9 | 3020 | In vitro kinase assay | [5] | |
| CDK12 | >1000 | In vitro kinase assay | [5] | |
| CDK13 | >1000 | In vitro kinase assay | [5] | |
| THZ1 | CDK7 | 53.5 | In vitro kinase assay | [5] |
| CDK12 | ~50 | In vitro kinase assay | [5] | |
| CDK13 | ~50 | In vitro kinase assay | [5] | |
| Compound 140 | CDK7 | <3 | FRET-based assay | [6] |
| CDK2 | >10000 | FRET-based assay | [6] | |
| Compound 297 | CDK7 | 10 | FRET-based assay | [6] |
| CDK2 | 100 | FRET-based assay | [6] |
Experimental Protocols
Biochemical Kinase Assay using ADP-Glo™
This protocol describes a luminescent-based assay to measure the kinase activity of CDK7 and its inhibition by this compound. The ADP-Glo™ Kinase Assay is a robust method for measuring ATP consumption by the kinase.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK substrate peptide (e.g., a peptide derived from the Pol II CTD)
-
This compound
-
ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in 100% DMSO. A typical starting concentration is 100 times the final desired highest concentration. Then, dilute the DMSO stock into the Kinase Assay Buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2.5 µL of the CDK7/Cyclin H/MAT1 enzyme solution (at 4x the final desired concentration) to each well.
-
Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation between this compound and the kinase.
-
To initiate the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration).
-
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a this compound kinase assay.
Cellular Kinase Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit CDK7 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Cancer cell line of interest (e.g., a line sensitive to CDK7 inhibition)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CDK2 (Thr160), anti-total-CDK2, anti-phospho-RNA Pol II CTD (Ser5), anti-total-RNA Pol II)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a desired period (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total target proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of CDK7 activity.
Conclusion
The provided protocols offer a framework for assessing the biochemical and cellular activity of this compound. As this compound is a covalent inhibitor, pre-incubation of the enzyme with the inhibitor in the biochemical assay is a critical step. The choice of assay will depend on the specific research question, with biochemical assays being ideal for determining direct enzyme inhibition and cellular assays providing insights into on-target effects in a more physiological context. Careful optimization of assay conditions, such as enzyme and substrate concentrations and incubation times, is crucial for obtaining reliable and reproducible data.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cdk7-IN-7 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cdk7-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in the investigation of triple-negative breast cancer (TNBC). This document outlines the core principles of CDK7 inhibition in TNBC, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction to CDK7 Inhibition in TNBC
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This heterogeneity and absence of well-defined molecular targets make it challenging to treat.[1][2]
Recent research has identified a unique vulnerability of TNBC cells to the inhibition of CDK7.[2][3] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[4][5] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs (like CDK1, CDK2, CDK4, and CDK6) to drive cell cycle progression.[5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[5][7][8]
Studies have shown that TNBC cells exhibit a state of "transcriptional addiction," where they are highly dependent on the continuous transcription of a key set of genes for their survival and proliferation.[9][3] Many of these genes are associated with super-enhancers and are often oncogenic drivers.[9][3] Inhibition of CDK7 with compounds like this compound (or the well-studied analog THZ1) disrupts this transcriptional machinery, leading to the downregulation of these critical genes, ultimately causing cell cycle arrest and apoptosis in TNBC cells.[9][3][5] This selective vulnerability makes CDK7 an attractive therapeutic target for TNBC.[9][4][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of CDK7 inhibitors on TNBC cells from various preclinical studies.
Table 1: In Vitro Efficacy of CDK7 Inhibitors in TNBC Cell Lines
| Cell Line | Compound | IC50 (nM) | Assay Duration | Reference |
| MDA-MB-231 | THZ1 | < 100 | 48 hours | [9] |
| MDA-MB-468 | THZ1 | < 100 | 48 hours | [9] |
| BT549 | THZ1 | < 100 | 48 hours | [9] |
| Patient-Derived TNBC Cultures | THZ1 | < 100 | Not Specified | [9] |
| MDA-MB-231 | N76-1 | 4.4 | 72 hours | [12] |
| CAL-148 | N76-1 | 32 | 72 hours | [12] |
| MFM-223 | N76-1 | 23.1 | 72 hours | [12] |
Table 2: Cellular Effects of CDK7 Inhibition in TNBC
| Effect | Cell Line(s) | Treatment | Observation | Reference |
| Apoptosis Induction | MDA-MB-468 | THZ1 | Increased cleavage of PARP and Caspase 3 | [9] |
| Cell Cycle Arrest | MDA-MB-231, MDA-MB-468 | THZ1 | G2/M arrest | [7] |
| Genomic Instability | MDA-MB-231, MDA-MB-468 | THZ1 | Increased multi-nucleation and micro-nucleation | [7] |
| Inhibition of RNAPII Phosphorylation | MDA-MB-468 | THZ1 | Suppression of Ser2, Ser5, and Ser7 phosphorylation | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects.
References
- 1. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer [dspace.mit.edu]
- 3. CDK7-dependent transcriptional addiction in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic Rationale to Target Highly Expressed CDK7 Conferring Poor Outcomes in Triple-Negative Breast Cancer - Institut Curie [institut-curie.org]
- 12. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]
Application of Cdk7-IN-7 in Leukemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cdk7-IN-7 and similar potent CDK7 inhibitors, such as THZ1, in leukemia research. Cyclin-dependent kinase 7 (CDK7) has emerged as a promising therapeutic target in various malignancies, including leukemia, due to its dual role in regulating the cell cycle and transcription.[1][2][3] this compound and other covalent inhibitors offer a powerful tool to probe the biological functions of CDK7 and to assess its therapeutic potential in leukemic contexts.
Introduction to this compound and its Role in Leukemia
This compound is a representative covalent inhibitor of CDK7, a serine/threonine kinase that is a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.[2][4] In leukemia, CDK7 is often overexpressed and plays a crucial role in maintaining the transcription of key oncogenes and anti-apoptotic proteins, such as c-MYC and MCL-1, making it an attractive therapeutic target.[2][5] Inhibition of CDK7 with compounds like this compound (and the extensively studied analog THZ1) has been shown to induce cell cycle arrest and apoptosis in various leukemia cell lines, including those from Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and B-cell Acute Lymphocytic Leukemia (B-ALL).[2][5][6]
Mechanism of Action
The anti-leukemic activity of this compound stems from its dual inhibitory effect on:
-
Transcription: CDK7 is essential for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and 7, which is a prerequisite for transcription initiation and elongation.[4] Inhibition of CDK7 leads to a global disruption of transcription, with a particular impact on genes with super-enhancers, which often include oncogenic drivers.[7] This results in the downregulation of key survival proteins and oncogenes.
-
Cell Cycle Control: As a core component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][8] By inhibiting CDK7, this compound can induce cell cycle arrest, typically at the G1 or G2/M phase.[4][6]
Data Presentation: Efficacy of CDK7 Inhibitors in Leukemia
The following tables summarize the quantitative data on the effects of CDK7 inhibitors on various leukemia cell lines.
Table 1: IC50 Values of CDK7 Inhibitors in Leukemia Cell Lines
| Inhibitor | Leukemia Type | Cell Line | IC50 (nM) | Reference |
| THZ1 | B-ALL | NALM6 | Not specified, but effective | [6] |
| THZ1 | B-ALL | REH | Not specified, but effective | [6] |
| XL102 | AML | Primary Myeloid Blasts (n=54) | Mean: 300 (Range: 4.0-952) | [9][10] |
| YPN-005 | AML | MOLM13 | 14.3 | [11] |
| YPN-005 | AML | MV4-11 | 12.8 | [11] |
| YPN-005 | AML | OCI-AML3 | 11.2 | [11] |
| SY1365 | AML | MOLM13 | 108.8 | [11] |
| SY1365 | AML | MV4-11 | 114.2 | [11] |
| SY1365 | AML | OCI-AML3 | 205.1 | [11] |
Table 2: this compound (THZ1) Induced Apoptosis and Cell Cycle Arrest in B-ALL Cells
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest | Reference |
| NALM6 | THZ1 (increasing conc.) | Dose-dependent increase | G2/M arrest | [6] |
| REH | THZ1 (increasing conc.) | Dose-dependent increase | G2/M arrest | [6] |
| Primary B-ALL cells | THZ1 | Increased apoptosis | Not specified | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (CTG Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Leukemia cell lines (e.g., NALM6, REH, MOLM13)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (or THZ1)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate in a final volume of 100 µL.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a DMSO control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[6]
Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Leukemia cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 6-24 hours.[12]
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis
This protocol is for assessing the levels of key proteins in the CDK7 signaling pathway.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK7, anti-phospho-RNA Pol II Ser2/5/7, anti-c-MYC, anti-MCL-1, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest and lyse the cells in lysis buffer.[6]
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence reagent and visualize the protein bands using an imaging system.[6]
Protocol 4: RNA Sequencing (RNA-seq) Analysis
This protocol allows for the global analysis of gene expression changes induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
TRIzol reagent
-
RNA extraction kit
-
Library preparation kit (e.g., TruSeq Stranded Total RNA with Ribo-Zero)[14]
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound (e.g., 500 nM for 24 hours) or DMSO.[15]
-
Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.[6]
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the total RNA, including rRNA depletion.[14]
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis, including read mapping, quantification of gene expression, and differential expression analysis.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits both transcriptional and cell cycle functions of CDK7.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Workflow for Western Blot analysis of CDK7 pathway proteins.
References
- 1. ChIP-seq Analysis of Human Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibition induces apoptosis in acute myeloid leukemia cells and exerts synergistic antileukemic effects with azacitidine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSE121430 - SY-1365, a covalent, first in-class CDK7 inhibitor for cancer treatment (ChIP-Seq) - OmicsDI [omicsdi.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. Whole-transcriptome analysis in acute lymphoblastic leukemia: a report from the DFCI ALL Consortium Protocol 16-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GSE167099 - CDK7 inhibitor THZ1 induces the cell apoptosis of B-cell acute lymphocytic leukemia by perturbing cellular metabolism - OmicsDI [omicsdi.org]
Application Notes and Protocols for Western Blot Analysis of p-CDK7 (Thr170) Following Cdk7-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Cyclin-Dependent Kinase 7 (p-CDK7) at threonine 170 (Thr170) in cell lysates following treatment with the CDK7 inhibitor, Cdk7-IN-7. Adherence to this protocol will enable researchers to reliably assess the inhibitory effects of this compound on CDK7 activity.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and transcription.[1][2][3][4] It functions as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and as a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II.[2][3][5] The phosphorylation of CDK7 at Thr170 in its T-loop is essential for its kinase activity.[2] this compound is a chemical inhibitor that targets CDK7, and its efficacy is often determined by measuring the reduction in p-CDK7 (Thr170) levels. This document provides a comprehensive Western blot protocol to quantify this inhibition.
Signaling Pathway and Inhibitor Action
CDK7, in complex with Cyclin H and MAT1, forms the CAK complex, which is a central regulator of cell cycle progression and transcription.[1][4] The activity of this complex is dependent on the phosphorylation of CDK7 at Thr170. This compound, as a CDK7 inhibitor, is expected to directly or indirectly reduce the autophosphorylation or trans-phosphorylation of this site, leading to a decrease in the p-CDK7 (Thr170) signal. This inhibition subsequently affects downstream signaling pathways controlled by CDK7, including the phosphorylation of other CDKs and RNA polymerase II.
Caption: CDK7 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-CDK7 (Thr170)
This protocol outlines the steps for cell culture and treatment, lysate preparation, SDS-PAGE, protein transfer, and immunodetection.
Materials and Reagents:
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin/streptomycin, cell culture dishes.
-
Inhibitor: this compound (dissolved in DMSO).
-
Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[7]
-
Primary Antibodies:
-
Rabbit anti-p-CDK7 (Thr170) polyclonal antibody (e.g., from RayBiotech, Abcam, or Thermo Fisher Scientific). Recommended starting dilution: 1:1000.[8][9]
-
Rabbit or mouse anti-total CDK7 antibody (e.g., from Cell Signaling Technology or Novus Biologicals). Recommended starting dilution: 1:1000.[10][11]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Instrumentation: Cell culture incubator, centrifuge, electrophoresis apparatus, electrotransfer system, imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time course.
-
-
Lysate Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.[6][12]
-
Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6][12]
-
Incubate on ice for 30 minutes with occasional vortexing.[6][12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples and a molecular weight marker onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (anti-p-CDK7 or anti-total CDK7) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane five times for 5 minutes each with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the total CDK7 antibody and a loading control antibody.
-
Experimental Workflow
References
- 1. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Phospho-CDK7 (Thr170) Polyclonal Antibody (BS-10997R) [thermofisher.com]
- 10. CDK7 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-Cdk7 Antibody (A13599) | Antibodies.com [antibodies.com]
- 12. Sample preparation for western blot | Abcam [abcam.com]
- 13. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Cdk7-IN-7 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical regulator of the cell cycle and transcription, making it a compelling target in oncology.[1][2] CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is essential for the activation of other CDKs that drive cell cycle progression.[1][3][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 plays a pivotal role in the initiation of transcription by RNA polymerase II.[1][2][3][6] Dysregulation of CDK7 activity is a common feature in many cancers, which often exhibit a high dependency on transcriptional processes for their rapid growth and survival.[7][8]
Cdk7-IN-7 is a potent and selective inhibitor of CDK7. By targeting CDK7, it can induce cell cycle arrest and apoptosis in cancer cells.[1] The dual role of CDK7 in both cell cycle control and transcription provides a strong rationale for its inhibition as a cancer therapy.[6] Preclinical studies have demonstrated that combining CDK7 inhibitors with other chemotherapy agents can lead to synergistic anti-tumor effects and may help overcome resistance to existing treatments.[7][9][10] This document provides an overview of the preclinical data for CDK7 inhibitors in combination therapies, detailed experimental protocols for evaluating such combinations, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of CDK7 inhibitors in combination with other anti-cancer agents.
Table 1: Synergistic Effects of CDK7 Inhibitors in Combination with Other Agents
| Cancer Type | CDK7 Inhibitor | Combination Agent | Cell Lines | Observed Synergistic Effects | Reference |
| MYCN-amplified Neuroblastoma | THZ1 | Ponatinib, Lapatinib | Neuroblastoma cells | Synergistically induced apoptosis | [11] |
| Myeloproliferative Neoplasms (MPN) transformed to Acute Myeloid Leukemia (AML) | SY-5609 | Ruxolitinib (JAK inhibitor) | HEL, SET2, PD post-MPN sAML cells | Synergistically lethal | [12][13] |
| MPN-sAML | SY-5609 | OTX015, Pelabresib (BET inhibitors) | MPN-sAML cells | Synergistically lethal | [12] |
| MPN-sAML | SY-5609 | GNE-049 (CBP/p300 inhibitor) | MPN-sAML cells | Synergistically lethal | [12] |
| HER2-positive Breast Cancer | THZ1 | Lapatinib (HER2 inhibitor) | HER2 inhibitor-resistant breast cancer cells | Potent synergistic effects | [14] |
| ER-positive Breast Cancer | THZ1 | Tamoxifen | MCF-7, LCC2 | Enhanced cytotoxic effect and apoptosis | [5] |
| ER-positive Breast Cancer | Not specified | Fulvestrant | ER+ breast cancer models | Enhanced efficacy in inhibiting tumor growth | [14][15] |
Table 2: Effects of CDK7 Inhibitors on Cell Cycle and Apoptosis
| CDK7 Inhibitor | Cell Line | Concentration | Effect | Reference |
| SY-1365, SY-5609 | SET2, HEL | 20 to 250 nM | Increased percentage of cells in G1, reduced percentage in S phase | [16] |
| THZ1 | LCC2 | Not specified | Increased apoptosis with tamoxifen | [5] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is designed to assess the effect of this compound in combination with another chemotherapeutic agent on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combination chemotherapy agent (dissolved in a suitable solvent)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in complete cell culture medium.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.[17]
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Synergy can be calculated using software such as CompuSyn.
-
2. Apoptosis Assay (e.g., TUNEL Assay)
This protocol is for the detection of apoptosis (programmed cell death) by identifying DNA fragmentation.
-
Materials:
-
Cells treated as described in the cell viability assay protocol
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture and treat cells with this compound and/or the combination agent on coverslips in a multi-well plate.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse the samples with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analyze the samples under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus. The percentage of apoptotic cells can be quantified.
-
3. Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of key proteins in signaling pathways affected by this compound and combination treatments.
-
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-RNA Pol II, c-Myc, Cyclin E, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
-
Mandatory Visualization
Caption: CDK7's dual role in cell cycle and transcription.
Caption: Workflow for evaluating combination therapies.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of CDK7 Reverses Endocrine Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. CDK7 inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5 Promising CDK7 Inhibitors on the Horizon [delveinsight.com]
- 9. CDK7 inhibitor has antitumor synergy with approved drugs | BioWorld [bioworld.com]
- 10. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Paper: Pre-Clinical Efficacy of CDK7 Inhibitor-Based Combinations in Cellular Models of Advanced Myeloproliferative Neoplasms (MPN) Transformed to AML [ash.confex.com]
- 17. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Cdk7 Inhibition for Inducing Apoptosis in Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research on the covalent Cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1. The specific compound "Cdk7-IN-7" is not widely documented in the context of ovarian cancer research in publicly available literature. Therefore, THZ1 is used as a representative CDK7 inhibitor to provide a detailed framework for experimental design and data interpretation. Researchers should validate these protocols for their specific Cdk7 inhibitor of interest.
Introduction
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that functions as a master regulator of both cell cycle progression and transcription.[1][2][3] It is a component of the CDK-activating kinase (CAK) complex, which activates other CDKs like CDK1, CDK2, CDK4, and CDK6 to drive the cell cycle.[3][4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the initiation and elongation of transcription.[4][5]
In many malignancies, including epithelial ovarian cancer (EOC), CDK7 is overexpressed and its high expression is often correlated with advanced tumor stage, high-grade histology, and poor patient prognosis.[1][2][6] This makes CDK7 a compelling therapeutic target. Inhibition of CDK7 has been shown to decrease cell proliferation, induce cell cycle arrest (primarily at the G0/G1 phase), and trigger apoptosis in ovarian cancer cells.[1][2] The mechanism involves the disruption of transcriptional programs that cancer cells are addicted to, leading to the downregulation of key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[7][8]
These notes provide an overview of the anti-neoplastic effects of CDK7 inhibition in ovarian cancer and detailed protocols for key in vitro and in vivo experiments.
Data Presentation: Effects of CDK7 Inhibition
The following tables summarize the quantitative effects of the representative CDK7 inhibitor THZ1 on ovarian cancer cell lines.
Table 1: In Vitro Cytotoxicity of THZ1 in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | THZ1 IC50 (nmol/L) | Reference |
|---|---|---|---|
| A2780 | Endometrioid Carcinoma | ~50 - 100 | [5] |
| COV362 | High-Grade Serous | ~50 - 100 | [5] |
| ES-2 | Clear Cell Carcinoma | ~50 - 100 | [5] |
| HEY | Serous Adenocarcinoma | Data not quantified | [5] |
| OVCAR3 | High-Grade Serous | Data not quantified | [9] |
| SKOV3 | Serous Adenocarcinoma | Data not quantified | [9] |
| KURAMOCHI | High-Grade Serous | ~250 (for MYC reduction) |[8] |
Note: IC50 values can vary based on the duration of drug exposure and the specific viability assay used. The data presented are estimates derived from published dose-response curves.[5]
Table 2: Molecular Effects of THZ1 Treatment in Ovarian Cancer Cells
| Protein/Process | Effect of THZ1 Treatment | Mechanism | Cell Lines | Reference |
|---|---|---|---|---|
| p-RNAPII (Ser2, 5, 7) | Dose-dependent decrease | Direct inhibition of CDK7 kinase activity | A2780, COV362, ES-2, KURAMOCHI | [5][8] |
| MYC | Downregulation of mRNA and protein | Transcriptional repression | KURAMOCHI, COV362 | [8] |
| MCL-1 | Downregulation of mRNA and protein | Transcriptional repression | KURAMOCHI, COV362 | [8] |
| Cell Cycle | G0/G1 Arrest | Disruption of CDK7's role as a CAK | A2780, HeyA8 | [1][2] |
| Apoptosis | Increased | Downregulation of anti-apoptotic proteins | A2780, HeyA8 |[1][2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CDK7 inhibition leading to apoptosis and cell cycle arrest.
Caption: Workflow for preclinical evaluation of a CDK7 inhibitor in ovarian cancer.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination
This protocol determines the concentration of a Cdk7 inhibitor required to inhibit the growth of ovarian cancer cells by 50% (IC50).
Materials:
-
Ovarian cancer cell lines (e.g., A2780, ES-2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Cdk7 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
10% acetic acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the Cdk7 inhibitor in complete medium. A common starting range for THZ1 is 1 nM to 10 µM.[5]
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 7-10 days, or until the control wells are near confluent.[5]
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate extensively with water to remove excess stain and allow it to air dry completely.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of cells undergoing apoptosis after treatment with a Cdk7 inhibitor.
Materials:
-
6-well plates
-
Ovarian cancer cells
-
Cdk7 inhibitor
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Cdk7 inhibitor at relevant concentrations (e.g., 1x and 2x the IC50) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells on a flow cytometer within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blot for Mechanistic Markers
This protocol assesses the effect of the Cdk7 inhibitor on target proteins and downstream signaling molecules.
Materials:
-
6-well plates
-
Ovarian cancer cells
-
Cdk7 inhibitor
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RNAPII Ser5, anti-MCL-1, anti-c-MYC, anti-Cleaved PARP, anti-CDK7, anti-β-actin or Vinculin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Seed and treat cells in 6-well plates as described in Protocol 2 for 6-24 hours.[5]
-
Wash cells with cold PBS and lyse them by adding 100-150 µL of cold RIPA buffer. Scrape the cells and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or Vinculin to ensure equal protein loading.[9]
References
- 1. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cdk7 Inhibitor Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology. As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a dual role in regulating both cell cycle progression and gene transcription.[1][2][3] Inhibition of CDK7 offers a promising strategy to simultaneously disrupt these fundamental processes that are often dysregulated in cancer. This document provides detailed application notes and protocols for the use of CDK7 inhibitors in in vivo xenograft models, a crucial step in the preclinical evaluation of these therapeutic agents. While the specific inhibitor "Cdk7-IN-7" is not widely documented in publicly available literature, this guide synthesizes data from preclinical studies of various well-characterized CDK7 inhibitors such as THZ1, YKL-5-124, and BS-181 to provide a comprehensive resource.
Mechanism of Action of Cdk7 Inhibitors
CDK7 inhibitors exert their anti-tumor effects through a dual mechanism:
-
Transcriptional Inhibition: CDK7 is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a critical step for transcription initiation and elongation.[2] By inhibiting CDK7, these compounds prevent RNAPII phosphorylation, leading to a global suppression of transcription. Cancer cells, often characterized by a high dependency on the continuous transcription of oncogenes and survival factors, are particularly vulnerable to this transcriptional disruption.[1]
-
Cell Cycle Arrest: As the catalytic subunit of CAK, CDK7 is responsible for activating other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for progression through the different phases of the cell cycle.[1] Inhibition of CDK7 leads to a failure in activating these downstream CDKs, resulting in cell cycle arrest, typically at the G1/S and G2/M checkpoints, and subsequent apoptosis.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from various preclinical studies of CDK7 inhibitors in in vivo xenograft models. This data provides a reference for designing and interpreting new experiments.
| CDK7 Inhibitor | Cancer Model | Xenograft Type | Animal Model | Dosage and Administration | Treatment Duration | Outcome (Tumor Growth Inhibition - TGI) | Reference |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Cell line-derived (KOPTK1) | Mouse | 10 mg/kg, intraperitoneally (i.p.), once or twice daily | 29 days | Significant reduction in tumor proliferation | [6] |
| THZ1 | Multiple Myeloma | Cell line-derived (U266) | Mouse (systemic model) | 10 mg/kg, i.p., twice daily, 5 days/week | Not specified | Significantly improved survival | [7][8] |
| THZ1 | Intrahepatic Cholangiocarcinoma (ICC) | Patient-derived (PDX) | Mouse | 10 mg/kg, i.p., twice daily | 17 days | Significant reduction in tumor volume and weight | [9] |
| YKL-5-124 | Multiple Myeloma | Not specified | NSG female mice | 2.5 mg/kg, i.p. | Not specified | In vivo tumor regression and increased survival | [4][10] |
| BS-181 | Gastric Cancer | Not specified | BALB/c-nu mice | 5 mg/kg or 10 mg/kg, i.p., twice daily | 2 weeks | Inhibited tumor growth and increased survival rate | [5] |
| TGN-1062 | Ovarian Cancer | Cell line-derived (A2780) | Nude mice | 50 mg/kg total daily dose, oral (PO) | Not specified | 60% TGI | [11] |
| TGN-1062 | Colorectal Cancer | Cell line-derived (HCT116) | Nude mice | 50 mg/kg total daily dose, PO | Not specified | 50% TGI | [11] |
Experimental Protocols
Establishment of In Vivo Xenograft Models
a. Cell Line-Derived Xenograft (CDX) Models:
-
Cell Culture: Culture human cancer cell lines of interest in appropriate media and conditions until they reach the desired confluence.
-
Cell Harvesting: Harvest the cells using standard trypsinization methods and wash them with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay and count the cells.
-
Implantation: Resuspend the cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, to a final concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude, SCID, or NOD-SCID mice).
b. Patient-Derived Xenograft (PDX) Models:
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.
-
Tumor Processing: In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Implantation: Surgically implant the tumor fragments subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a specified size (e.g., 1000-1500 mm³), they can be excised and passaged into new cohorts of mice for expansion and subsequent studies.
Cdk7 Inhibitor Formulation and Administration
-
Formulation: The formulation of the CDK7 inhibitor will depend on its solubility and the intended route of administration. Common vehicles include:
-
Intraperitoneal (i.p.) injection: sterile PBS, DMSO/saline mixtures, or solutions containing solubilizing agents like PEG300, Tween 80, and saline.
-
Oral gavage (PO): solutions or suspensions in vehicles such as 0.5% methylcellulose.
-
-
Dosage Preparation: Prepare fresh dilutions of the CDK7 inhibitor from a stock solution for each administration.
-
Administration: Administer the inhibitor to the tumor-bearing mice according to the predetermined schedule (e.g., once daily, twice daily, 5 days a week). The route of administration can be intraperitoneal, intravenous, or oral gavage.
Tumor Growth Monitoring and Efficacy Evaluation
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers two to three times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Other endpoints may include tumor regression and overall survival.
-
Study Termination: Euthanize the mice when the tumors reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or at the end of the study period.
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for downstream analyses such as immunohistochemistry (IHC), Western blotting, or RNA sequencing to assess pharmacodynamic markers.
Visualizations
Cdk7 Signaling Pathway
Caption: Cdk7's dual role in transcription and cell cycle control.
In Vivo Xenograft Experimental Workflow
Caption: General workflow for Cdk7 inhibitor efficacy studies.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay Using Cdk7-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability upon treatment with the Cyclin-dependent kinase 7 (Cdk7) inhibitor, Cdk7-IN-7. This document includes the mechanism of action, a summary of the activity of similar Cdk7 inhibitors, a detailed experimental protocol, and visual diagrams of the signaling pathway and experimental workflow.
Introduction to Cdk7 and this compound
Cyclin-dependent kinase 7 (Cdk7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and gene transcription.[1] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle. Additionally, as part of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the initiation of transcription.[1]
Due to its central role in these processes, which are often dysregulated in cancer, Cdk7 has emerged as a promising therapeutic target.[2] this compound is a small molecule inhibitor designed to target the kinase activity of Cdk7. By inhibiting Cdk7, this compound is expected to induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on Cdk7 activity for their proliferation and survival.[2]
Mechanism of Action of Cdk7 Inhibition
The primary mechanism of action for Cdk7 inhibitors involves the disruption of both cell cycle control and transcription. Inhibition of Cdk7's CAK activity prevents the activation of cell cycle-promoting CDKs, leading to an arrest at the G1/S or G2/M checkpoints.[1] This halt in the cell cycle prevents cancer cells from dividing and proliferating.
Simultaneously, inhibition of Cdk7's transcriptional activity leads to a decrease in the expression of key oncogenes, such as MYC, and anti-apoptotic proteins.[3] This transcriptional repression, combined with cell cycle arrest, ultimately triggers programmed cell death (apoptosis) in cancer cells.
Data Presentation: Efficacy of Cdk7 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| THZ1 | Jurkat | T-cell leukemia | 80 - 300 |
| HAP1 | Near-haploid cell line | 80 - 300 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | ~100 | |
| A549 | Lung Carcinoma | 80 - 300 | |
| HeLa | Cervical Cancer | 80 - 300 | |
| BS-181 | KHOS | Osteosarcoma | 1750 |
| U2OS | Osteosarcoma | 2320 |
Note: The IC50 values for THZ1 are presented as a range as reported in a study screening multiple breast cancer cell lines.[4] The IC50 values for BS-181 were determined after a 6-day treatment.[5]
Signaling Pathway of Cdk7 Inhibition
The following diagram illustrates the central role of Cdk7 in the cell cycle and transcription and the downstream effects of its inhibition.
Caption: Cdk7 inhibition by this compound disrupts both cell cycle progression and transcription, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric MTT assay.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the cell viability assay.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cdk7-IN-7 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cdk7-IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO.[1] For optimal results, use freshly opened, anhydrous DMSO to avoid moisture absorption which can affect solubility.
Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?
A2: If you encounter difficulty in dissolving this compound, gentle warming of the solution to 37-45°C or sonication is recommended to facilitate dissolution.[1] Ensure the vial is tightly capped during warming to prevent solvent evaporation.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous-based solutions. This compound, like many kinase inhibitors, is a lipophilic compound and may precipitate when introduced directly into aqueous environments.[1] A stock solution should first be prepared in DMSO.
Q4: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with lipophilic compounds. To mitigate this, it is advisable to make serial dilutions of your DMSO stock in the aqueous buffer. Add the stock solution dropwise while vortexing or stirring the aqueous buffer to ensure rapid mixing. Sonication of the final diluted solution can also help to redissolve any precipitate that may have formed.[1] It is recommended to prepare working solutions fresh just before use.
Q5: What is the recommended storage condition for this compound as a powder and in solution?
A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). In a DMSO solvent, the stock solution should be stored at -80°C and is stable for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: The compound may have clumped during storage.
-
Solution:
-
Ensure you are using anhydrous DMSO.
-
Gently warm the vial containing the compound and DMSO to 37°C in a water bath for 5-10 minutes.
-
Use a sonicator to aid dissolution. Sonicate in short bursts to avoid overheating the sample.
-
If the intended concentration is high, consider preparing a slightly more dilute stock solution.
-
Issue 2: Precipitate forms in the working solution during a cell-based assay.
-
Possible Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit, or the DMSO concentration is too high, causing cellular stress.
-
Solution:
-
Optimize Final Concentration: Test a range of final concentrations to find the highest concentration that remains soluble in your specific cell culture medium.
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to reduce the chances of precipitation.
-
Serial Dilution: Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the final cell culture plate. For example, first dilute a 10 mM DMSO stock to 1 mM in medium, mix well, and then add the required volume to your cells.
-
Pre-warm Medium: Add the this compound stock solution to pre-warmed (37°C) cell culture medium to improve solubility.
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause: Poor bioavailability due to precipitation of the compound at the injection site or in the bloodstream.
-
Solution:
-
Formulation Development: For in vivo applications, a simple DMSO solution is often not suitable. A formulation containing co-solvents and surfactants is typically required. A common formulation for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The exact ratios should be optimized for this compound to ensure it remains in solution upon administration.
-
Solubility Testing in Formulation: Before in vivo administration, test the solubility and stability of this compound in the chosen formulation. Observe the solution for any signs of precipitation over time at room temperature and 37°C.
-
Route of Administration: The route of administration can impact the required formulation. For example, an intraperitoneal (IP) injection might tolerate a different formulation than an intravenous (IV) injection.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 45 mg/mL (≥ 109.64 mM)[1] | Sonication and/or gentle heating is recommended to achieve maximum solubility. |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Not a suitable solvent. |
| PBS (pH 7.2) | Insoluble | Dilution of a DMSO stock into PBS may lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 410.42 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 4.10 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or warm it in a 37°C water bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure (for a final concentration of 1 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium to make a 10 µM solution. Mix thoroughly by gentle vortexing.
-
Add the desired volume of the 10 µM intermediate solution to your cell culture plate. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM intermediate solution.
-
Ensure the final DMSO concentration is below the toxic level for your cell line (typically ≤ 0.5%).
-
Prepare the working solution fresh for each experiment.
-
Mandatory Visualizations
Cdk7 Signaling Pathways
Troubleshooting Workflow for this compound Solubility Issues
References
Optimizing Cdk7-IN-7 Concentration for In Vitro Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the Cyclin-dependent kinase 7 (Cdk7) inhibitor, Cdk7-IN-7. The information is designed to address common issues encountered during in vitro experiments and to offer practical solutions for optimizing experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-dependent kinase 7 (Cdk7). Cdk7 is a crucial enzyme with a dual role in regulating both cell cycle progression and gene transcription.[1][2][3] As a component of the Cdk-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through different phases of the cell cycle.[1][4][5] Additionally, Cdk7 is a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation of transcription.[2][4][6] By inhibiting Cdk7, this compound can induce cell cycle arrest and apoptosis in cancer cells, which are often highly dependent on Cdk7 activity for their proliferation and survival.[2][7]
Q2: What is a typical starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. For initial experiments, a dose-response study is recommended. Based on published data for various Cdk7 inhibitors, a starting concentration range of 10 nM to 1 µM is often effective. For instance, some Cdk7 inhibitors have shown strong inhibition of transcription at concentrations as low as 300 nM.[8][9] The IC50 value of this compound for Cdk7 is reported to be less than 1 nM in biochemical assays.[10] However, cellular IC50 values are typically higher due to factors like cell permeability.
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment with this compound will depend on the biological question being addressed. For studies on transcriptional effects, changes in nascent RNA synthesis can be observed within minutes of inhibitor treatment.[8] For cell cycle analysis, a treatment time equivalent to one cell cycle (e.g., 24-48 hours) is a common starting point. For cell viability or apoptosis assays, longer incubation times (e.g., 48-72 hours) may be necessary to observe a significant effect.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low activity of this compound observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. |
| Cell line is resistant to Cdk7 inhibition. | Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control cell line known to be sensitive to Cdk7 inhibitors. Also, verify Cdk7 expression levels in your cell line. | |
| Incorrect inhibitor preparation or storage. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and stored correctly according to the manufacturer's instructions to prevent degradation. | |
| High background or off-target effects | Inhibitor concentration is too high. | High concentrations can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response studies. |
| The inhibitor may have off-target activities. | While this compound is reported to be selective, it's good practice to include appropriate controls. For example, some Cdk7 inhibitors like THZ1 have been shown to also inhibit CDK12/13.[11] Consider using a structurally unrelated Cdk7 inhibitor as a comparator. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Variability in inhibitor preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. | |
| ATP concentration in biochemical assays. | Some Cdk7 inhibitors are ATP-competitive.[8] Ensure that the ATP concentration in your in vitro kinase assays is consistent and close to the Km value for Cdk7. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various Cdk7 inhibitors in different cancer cell lines as reported in the literature. Note that specific data for this compound in a wide range of cell lines may be limited, and the data for other inhibitors can serve as a useful reference.
| Inhibitor | Cell Line | Assay | IC50 / Effective Concentration |
| This compound | - | Biochemical Assay | <1 nM[10] |
| Compound 297 | 293T nuclear extract | In Vitro Transcription | Strong inhibition at 300 nM[8][9] |
| YKL-5-124 | HAP1 | In Vitro Kinase Assay | 53.5 nM[12] |
| SY-1365 | T47D, MCF7 | Cell Growth | 50 nmol/L[11] |
| THZ1 | Pancreatic Cancer Cell Lines | Cell Viability | 26.08 nM to 423.7 nM[13] |
| BS-181 | KHOS, U2OS | Cell Growth/Proliferation | Dose-dependent decrease at 2.5-20 µM[14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-CDK1/2
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Cdk7's dual role in transcription and cell cycle, and its inhibition by this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound in vitro.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Cdk7-IN-7 instability in solution
Welcome to the technical support center for Cdk7-IN-7. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Instability
Here we address common issues related to the stability and handling of this compound in solution.
Question: My this compound powder is not dissolving properly in DMSO.
Answer: Complete dissolution is critical for accurate dosing. If you are experiencing solubility issues, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous (low water content) DMSO.[1][2] this compound is highly soluble in pure DMSO, but the solvent is hygroscopic (absorbs moisture), which can significantly reduce the solubility of many inhibitors.[2]
-
Mechanical Assistance: Sonication or gentle vortexing can help break up powder aggregates and accelerate dissolution.[1]
-
Gentle Heating: Warming the solution to 37-45°C can also improve solubility.[1][3] Always ensure the vial is tightly capped to prevent solvent evaporation.
-
Concentration Check: Verify that you are not exceeding the maximum recommended solubility for this compound (see table below).
Question: I observe precipitation when I dilute my this compound DMSO stock into aqueous media (e.g., PBS, cell culture medium).
Answer: This is a common issue when transferring a compound from a high-concentration organic stock to an aqueous solution. This phenomenon, known as "fall-out," occurs because the compound is much less soluble in aqueous buffers than in DMSO.
-
Dilution Method: To minimize precipitation, add the DMSO stock to the aqueous buffer slowly while vortexing or stirring the buffer.[1] This rapid mixing helps to disperse the compound before it has a chance to aggregate. Avoid adding aqueous buffer directly to the concentrated DMSO stock.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) while ensuring the compound remains in solution.
-
Working Solution Freshness: Prepare aqueous working solutions fresh for each experiment and use them immediately. Do not store this compound in aqueous solutions for extended periods.
Question: My this compound solution appears to lose activity over time, leading to inconsistent results.
Answer: Loss of activity can be due to chemical degradation or improper storage.
-
Storage of Stock Solutions: Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For long-term storage, keep these aliquots at -80°C.[4] A stock solution in DMSO stored at -80°C should be stable for up to a year.[1]
-
Working Solution Stability: As mentioned, aqueous solutions of this compound are not stable and should be made fresh. Any unused aqueous working solution should be discarded.
-
Light and Air Exposure: Protect stock solutions from excessive light and air exposure. Store vials tightly capped and in the dark.
Question: How can I confirm if my this compound is active?
Answer: The best way to confirm activity is to perform a functional assay.
-
In Vitro Kinase Assay: Test the inhibitor against recombinant CDK7/Cyclin H/MAT1 enzyme to determine its IC50 value. A significant shift in the IC50 may indicate compound degradation.
-
Cell-Based Assay: Treat a sensitive cell line with this compound and perform a Western blot for a downstream biomarker. A reliable readout is the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 5 (p-RNAPII CTD Ser5), which is directly regulated by CDK7.[5][6] A reduction in this signal upon treatment confirms the inhibitor is active.
Quantitative Data Summary
The following tables provide key specifications and handling recommendations for this compound.
Table 1: Physicochemical and Potency Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 410.42 g/mol | [4] |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | [7] |
| IC50 (In Vitro Kinase Assay) | <50 nM | [7] |
| Cellular IC50 (MDA-MB-231) | 12.21 nM |[7] |
Table 2: Solubility and Storage Recommendations
| Solvent | Max Solubility | Storage Condition (Powder) | Storage Condition (In Solvent) |
|---|---|---|---|
| DMSO | 45 mg/mL (109.64 mM)[1] | -20°C for 3 years[1] | -80°C for 1 year (in single-use aliquots)[1][4] |
| Ethanol | Insoluble | N/A | N/A |
| Water / PBS | Insoluble | N/A | Not Recommended for Storage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO): a. Equilibrate the vial of this compound powder to room temperature before opening. b. Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration. c. Vortex thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[1] d. Aliquot the stock solution into single-use, low-binding tubes. e. Store the aliquots at -80°C.[4]
-
Working Solution Preparation (for Cell Culture): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions in fresh, anhydrous DMSO to create an intermediate stock (e.g., 1 mM). c. To prepare the final working solution, add the intermediate DMSO stock to pre-warmed cell culture medium while vortexing gently. For example, to make a 1 µM working solution, add 1 µL of a 1 mM intermediate stock to 1 mL of medium. d. Ensure the final DMSO concentration in the cell culture does not exceed 0.5%. e. Use the final working solution immediately after preparation.
Protocol 2: In Vitro CDK7 Kinase Assay
This protocol is adapted from standard kinase assay methodologies.
-
Prepare Reagents:
-
Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human CDK7/Cyclin H/MAT1 complex.
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Substrate: GST-tagged C-terminal domain (CTD) of RNA Polymerase II.
-
ATP: Prepare a stock solution in water. The final concentration in the assay should be close to the Km for CDK7.
-
This compound: Prepare a serial dilution in 100% DMSO.
-
-
Assay Procedure (384-well plate format): a. Add 2.5 µL of the this compound serial dilution (or DMSO control) to the assay wells. b. Add 5 µL of a 2X enzyme/substrate mix prepared in 1X Kinase Buffer. c. Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution prepared in 1X Kinase Buffer. e. Incubate for 60 minutes at 30°C. f. Stop the reaction by adding EDTA to a final concentration of 50 mM. g. Quantify substrate phosphorylation using an appropriate method, such as ADP-Glo™ or a phosphospecific antibody in an ELISA format.
Protocol 3: Western Blot for p-RNAPII CTD (Ser5)
-
Cell Treatment: a. Plate a sensitive cancer cell line (e.g., HCT-116, MDA-MB-231) and allow cells to adhere overnight. b. Treat cells with various concentrations of this compound (and a DMSO vehicle control) for 3-6 hours. c. After treatment, wash cells twice with ice-cold PBS.
-
Lysate Preparation: a. Lyse the cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. d. Determine protein concentration using a BCA assay.
-
Western Blotting: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against p-RNAPII CTD (Ser5) overnight at 4°C. e. As loading controls, also probe for total RNAPII CTD and a housekeeping protein like GAPDH or β-actin. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using an ECL substrate and an imaging system. A dose-dependent decrease in the p-RNAPII CTD (Ser5) signal indicates target engagement by this compound.
Visual Guides
CDK7 Signaling Pathways
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Troubleshooting Workflow for this compound Precipitation
Caption: Step-by-step workflow for resolving this compound precipitation.
Decision Tree for Inconsistent Experimental Results
Caption: Diagnosing the cause of inconsistent results with this compound.
References
- 1. Cdc7-IN-7 | CDK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Cdc7-IN-7 | CDK Inhibitor | DC Chemicals [dcchemicals.com]
- 5. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cdk7-IN-7 not inducing cell cycle arrest what to do
Welcome to the technical support center for researchers using Cdk7 inhibitors. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during experiments, particularly when the expected cell cycle arrest is not observed after treatment with a Cdk7 inhibitor like Cdk7-IN-7.
Frequently Asked Questions (FAQs)
FAQ 1: I treated my cells with this compound, but I don't see any cell cycle arrest. What should I do?
If you are not observing the expected G1 or G2/M phase arrest, it could be due to several factors ranging from the inhibitor's integrity to cell-line-specific responses. Follow this step-by-step troubleshooting guide to identify the potential issue.
Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting the lack of cell cycle arrest.
Troubleshooting Guides
Guide 1: Verifying Inhibitor Integrity and Experimental Protocol
Question: How can I be sure my Cdk7 inhibitor and experimental setup are correct?
Answer: Problems with the compound's activity or the experimental design are common first hurdles.
A. Compound Integrity and Storage:
-
Source and Purity: Ensure the inhibitor was purchased from a reputable supplier and that the lot purity meets required standards (typically >98%).
-
Solubility: Was the compound fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration? Precipitates can drastically lower the effective concentration.
-
Storage: Cdk7 inhibitors, like many small molecules, should be stored desiccated at -20°C or -80°C in small aliquots to prevent degradation from freeze-thaw cycles.
B. Experimental Protocol Review:
-
Concentration and Duration: The effective concentration and treatment time are critical and can vary significantly between cell lines.[1] If you are not seeing an effect, consider performing a dose-response and time-course experiment. See the table below for reference concentrations of common Cdk7 inhibitors.
-
Cellular Uptake: While most inhibitors are designed for cell permeability, issues can arise. Ensure the treatment medium does not contain components that might interfere with inhibitor uptake.
-
Assay Timing: Cell cycle arrest is a dynamic process. Ensure you are analyzing the cells at an appropriate time point post-treatment (e.g., 24, 48, 72 hours).
Table 1: Reference IC50 Values for Common Cdk7 Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 | Typical Cellular Concentration Range | Reference |
| THZ1 | Covalent | CDK7, CDK12, CDK13 | 3.2 nM | 50 - 300 nM | [1][2] |
| YKL-5-124 | Covalent | CDK7 (selective) | 9.7 nM | 100 - 500 nM | [2][3] |
| BS-181 | Non-covalent | CDK7 (selective) | 21 nM | 1 - 10 µM | [2][4] |
| Samuraciclib (ICEC0942) | Non-covalent | CDK7 (selective) | 40 nM | 0.2 - 1 µM | [2][5] |
Note: The user's "this compound" may be an analog or specific batch of a known inhibitor. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and compound.
Guide 2: Confirming Cdk7 Target Engagement and Activity
Question: How do I confirm that this compound is actually inhibiting Cdk7 in my cells?
Answer: Directly measuring the inhibition of Cdk7's kinase activity in your cells is the most definitive way to confirm target engagement. Cdk7 has a dual role, acting as a CDK-activating kinase (CAK) and as a component of the transcription factor TFIIH.[6][7][8] You can assess both functions.
A. Assessing CAK Function: The primary role of Cdk7 in the cell cycle is to phosphorylate and activate other CDKs, such as CDK1 and CDK2.[9][10] A reduction in the phosphorylation of these downstream targets is a direct indicator of Cdk7 inhibition.
-
Method: Perform a Western blot on lysates from cells treated with this compound.
-
Primary Antibodies:
-
Phospho-CDK1 (Threonine 161)
-
Phospho-CDK2 (Threonine 160)
-
-
Controls:
-
Total CDK1 and Total CDK2 (to ensure changes are in phosphorylation, not total protein level).
-
A loading control like β-actin or GAPDH.
-
-
Expected Result: A dose-dependent decrease in the phosphorylated forms of CDK1 and CDK2.
B. Assessing Transcription Function: As part of the TFIIH complex, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 positions to initiate transcription.[4][6]
-
Method: Western blot of treated cell lysates.
-
Primary Antibodies:
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
-
Controls:
-
Total RNAPII.
-
Loading control.
-
-
Expected Result: A significant, dose-dependent reduction in RNAPII CTD phosphorylation at Ser5 and/or Ser7.
If you do not observe a decrease in the phosphorylation of these key substrates, it suggests a problem with the inhibitor's potency, its delivery into the cell, or the experimental conditions.
Cdk7 Signaling Pathway Diagram
Caption: Dual roles of CDK7 in cell cycle and transcription, and the points of inhibition.
Guide 3: Troubleshooting Cell Line-Specific Issues
Question: I've confirmed target engagement, but my cells still aren't arresting. Why?
Answer: The genetic background of your cell line plays a crucial role in its response to Cdk7 inhibition.
-
p53 Status: The tumor suppressor p53 is a key regulator of cell cycle checkpoints.[11] In p53-deficient or mutant cell lines, the G1 checkpoint may be abrogated, leading to a different response to Cdk7 inhibition. Instead of a clean G1 arrest, cells might undergo apoptosis or arrest at the G2/M checkpoint.
-
Rb Status: The retinoblastoma (Rb) protein is a primary target of G1 CDKs. If Rb is mutated or absent, cells may be resistant to G1 arrest induced by upstream inhibitors.
-
Compensatory Pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. For example, some cells might rely less on the canonical CDK activation pathway.
-
Alternative Phenotypes: Cdk7 inhibition does not always result in static cell cycle arrest. Depending on the cell line and inhibitor concentration, the primary outcome could be apoptosis or cellular senescence.[4] You should assess these alternative outcomes.
Recommended Experiments:
-
Check p53/Rb Status: Verify the status of these key proteins in your cell line through literature search or Western blotting.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis. Look for an increase in the Annexin V-positive population after treatment.
-
Senescence Assay: Measure senescence-associated β-galactosidase (SA-β-gal) activity. A positive result indicates the cells may be entering a senescent state rather than arresting temporarily.
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
Materials:
-
Cells treated with this compound and vehicle control.
-
Phosphate-Buffered Saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) Staining Solution (containing RNase A).
Methodology:
-
Harvest Cells: Collect both adherent and floating cells. For adherent cells, trypsinize, and then combine with the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Wash: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at 4°C for at least 2 hours (can be stored for up to a week).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.
-
Resuspend: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n).
Protocol 2: Western Blot for Cdk7 Substrate Phosphorylation
This protocol verifies target engagement by measuring the phosphorylation status of Cdk7 substrates.
Materials:
-
Treated and untreated cell lysates.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Lysis: Lyse cells on ice using lysis buffer. Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantify Protein: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels and loading controls to ensure accurate comparison.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 10. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
Technical Support Center: Enhancing the Efficacy of Cdk7-IN-7 in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Cdk7-IN-7, particularly in the context of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical kinase that plays a dual role in regulating both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression[1][2]. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation of transcription[1][2][3]. By inhibiting CDK7, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells that exhibit a high dependency on transcriptional regulation[1].
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
A2: Resistance to CDK7 inhibitors can arise through several mechanisms:
-
Acquired Mutations: A common mechanism is the acquisition of mutations in the CDK7 gene itself. For instance, a single amino acid change, such as Asp97 to Asn (D97N), has been shown to reduce the affinity of non-covalent, ATP-competitive inhibitors like Samuraciclib for CDK7, thereby conferring resistance[2].
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy[4]. This is a major mode of resistance observed with the covalent CDK7 inhibitor THZ1[4].
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on CDK7. One such pathway is the TGF-β/Activin-ABCG2 pathway[3].
-
EMT-Associated Resistance: In some contexts, such as non-small cell lung cancer, resistance to targeted therapies can be associated with the epithelial-to-mesenchymal transition (EMT)[5][6][7].
Q3: Are there different types of CDK7 inhibitors, and does resistance to one imply resistance to all?
A3: Yes, there are different classes of CDK7 inhibitors, primarily categorized as covalent and non-covalent (ATP-competitive) inhibitors. Resistance mechanisms can be specific to the type of inhibitor. For example, cell lines with the CDK7-D97N mutation that are resistant to non-covalent inhibitors may remain sensitive to covalent inhibitors like THZ1 or SY-1365[2]. This is a critical consideration when designing second-line treatment strategies.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: Yes, targeting CDK7 has shown promise in overcoming resistance to other cancer treatments. For example, CDK7 inhibition has been effective in cell lines resistant to endocrine therapy and CDK4/6 inhibitors in ER+ breast cancer[8][9]. It has also been shown to overcome resistance to smoothened (SMO) antagonists in Hedgehog-driven cancers[10].
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming resistance to this compound in your cell lines.
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
Initial Assessment:
-
Confirm IC50 Shift: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo, see Protocol 1) to confirm the increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Check Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Mycoplasma Testing: Test your cell lines for mycoplasma contamination, as this can affect cellular responses to drugs.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Experiment | Interpretation of Results | Proposed Solution |
| Acquired CDK7 Mutation | Sequence the CDK7 gene in your resistant cell line. | Presence of a mutation (e.g., D97N) in the kinase domain. | Switch to a covalent CDK7 inhibitor (e.g., THZ1)[2]. |
| Upregulation of Efflux Pumps | Perform a Western blot for ABCB1 and ABCG2 proteins. | Increased protein levels of ABCB1 or ABCG2 in the resistant line. | Co-administer a known ABC transporter inhibitor or use a CDK inhibitor that is not a substrate for these transporters[4]. |
| Bypass Pathway Activation | Perform a Western blot for key proteins in suspected bypass pathways (e.g., p-SMAD3, p-AKT, p-mTOR). | Increased phosphorylation/activation of proteins in a specific pathway. | Implement a combination therapy targeting the activated bypass pathway (e.g., with a PI3K/mTOR inhibitor)[3][11]. |
Problem 2: Inconsistent Results in Combination Therapy Studies
Initial Assessment:
-
Verify Synergy: Use a synergy assay (see Protocol 3) to quantitatively determine if the drug combination is synergistic, additive, or antagonistic.
-
Optimize Dosing Schedule: The timing and sequence of drug administration can significantly impact the outcome.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Experiment | Interpretation of Results | Proposed Solution |
| Antagonistic Interaction | Calculate the Combination Index (CI) using the Chou-Talalay method. | A CI value > 1.2 indicates antagonism[12]. | Re-evaluate the combination. Consider alternative drugs that target different nodes in the resistance pathway. |
| Suboptimal Dosing | Test different dosing schedules (e.g., sequential vs. concurrent administration). | Improved synergistic effect with a specific schedule. | Adopt the optimized dosing schedule for all future experiments. |
| Cell Line Specificity | Test the combination in multiple resistant cell line models. | Synergy is observed in some cell lines but not others. | The effectiveness of the combination may be context-dependent. Investigate the genetic background of the cell lines to identify potential biomarkers of response. |
Data on this compound and Other CDK7 Inhibitors
Table 1: IC50 Values of CDK7 Inhibitors in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| H1975 (NSCLC) | WZ4002 | 106.9 nM | 1494 nM (H1975/WR) | ~14x | [6] |
| H1975 (NSCLC) | Osimertinib | 39.9 nM | 1352 nM (H1975/OR) | ~34x | [6] |
| H1975 (NSCLC) | THZ1 | 379 nM | 83.4 nM (H1975/WR) | ~0.22x | [6] |
| H1975 (NSCLC) | QS1189 | 755.3 nM | 232.8 nM (H1975/WR) | ~0.31x | [6] |
| 22Rv1 (Prostate) | Samuraciclib | ~50 nM | >10,000 nM (22Rv1-SamR) | >200x | [2] |
| 22Rv1 (Prostate) | LDC4297 | ~100 nM | ~4,500 nM (22Rv1-SamR) | 45x | [2] |
| 22Rv1 (Prostate) | SY-1365 | ~20 nM | ~20 nM (22Rv1-SamR) | No change | [2] |
Note: Data for this compound is not specifically available in the search results, so data for other CDK7 inhibitors (THZ1, Samuraciclib, etc.) are presented as illustrative examples.
Table 2: Examples of Synergistic Combinations with CDK7 Inhibitors
| Cancer Type | CDK7 Inhibitor | Combination Agent | Effect | Reference |
| Small Cell Lung Cancer | THZ1 | Topotecan (TOP1 inhibitor) | Synergistic cytotoxicity | [13][14] |
| Breast Cancer | Samuraciclib | PI3K/mTOR inhibitors | Reversion of proliferation arrest (potential antagonism) | [11] |
| Neuroblastoma | THZ1 | Ponatinib or Lapatinib (TKI) | Synergistic downregulation of PNUTS and N-Myc | [15] |
| Hedgehog-driven Cancers | THZ1 | JQ1 (BET inhibitor) | Synergistic inhibition of Gli transcription | [10] |
| Acute Myeloid Leukemia | SY-5609 | Ruxolitinib (JAKi) or OTX015 (BETi) | Synergistically lethal | [16] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere for 24 hours[4].
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or combination of drugs) for 72 hours[6]. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Lysis: Treat cells with the desired concentration of this compound for the specified time (e.g., 6 or 24 hours)[6]. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Pol II Ser5, anti-p-AKT, anti-ABCG2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Synergy Assay (Combination Index - CI)
-
Experimental Design: Treat cells with each drug alone and in combination at a constant ratio over a range of concentrations.
-
Cell Viability Measurement: Perform a cell viability assay (Protocol 1) after 72 hours of treatment.
-
CI Calculation: Use software like CompuSyn or Combenefit to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation:
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to CDK7 inhibitors directed by acquired mutation of a conserved residue in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the CDK7 Inhibitor on EMT-Associated Resistance to 3rd Generation EGFR-TKIs in Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 Inhibition Synergizes with Topoisomerase I Inhibition in Small Cell Lung Cancer Cells by Inducing Ubiquitin-Mediated Proteolysis of RNA Polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical efficacy of CDK7 inhibitor-based combinations against myeloproliferative neoplasms transformed to AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Cdk7-IN-7 long-term storage and stability conditions
Welcome to the technical support center for Cdk7-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage and stability conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | 4°C | Up to 2 weeks | For short-term use. |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For example, a 10 mM stock solution can be prepared. Sonication may be recommended to aid dissolution. Always use freshly opened DMSO to avoid moisture absorption.
Q3: I am observing no effect or a weaker than expected effect of this compound in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of efficacy:
-
Improper Storage: Verify that the compound has been stored correctly as per the recommended conditions to prevent degradation.
-
Incorrect Concentration: Ensure the final concentration in your assay is appropriate. The IC50 of this compound is in the low nanomolar range, but the effective concentration in a cellular context may be higher.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to CDK7 inhibition.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and incubation time can influence the outcome.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a selective CDK7 inhibitor, like many small molecule inhibitors, it may exhibit off-target activities at higher concentrations. It is advisable to perform dose-response experiments to determine the optimal concentration with minimal off-target effects. Some CDK7 inhibitors have been shown to have activity against other CDKs, such as CDK12 and CDK13, at higher concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | The inhibitor is not fully dissolved in the stock solution or has low solubility in aqueous media. | Ensure the stock solution is clear before use. When diluting into aqueous media, do so quickly and mix thoroughly. Consider using a lower final concentration or a different formulation if precipitation persists. |
| High background in kinase assays. | Non-specific binding of the inhibitor or detection reagents. | Optimize blocking steps and washing procedures. Include appropriate controls, such as a no-enzyme control and a no-inhibitor control. |
| Inconsistent results between experiments. | Variability in cell culture conditions, reagent preparation, or experimental timing. | Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. Prepare fresh dilutions of the inhibitor for each experiment. |
| Unexpected cellular phenotype observed. | The observed phenotype may be due to the dual role of CDK7 in transcription and cell cycle control, or potential off-target effects. | Correlate the phenotype with established markers of CDK7 inhibition, such as decreased phosphorylation of RNA Polymerase II CTD at Ser5/7 and cell cycle arrest. Consider using a secondary, structurally distinct CDK7 inhibitor to confirm that the phenotype is on-target. |
Signaling Pathway and Experimental Workflow
CDK7 plays a crucial dual role in regulating the cell cycle and transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.
How to prevent Cdk7-IN-7 degradation during experiments
Technical Support Center: CDK7 Experimental Guide
An Important Note on Terminology: The following guide addresses the common experimental challenge of observing and troubleshooting the biological degradation of the Cyclin-Dependent Kinase 7 (CDK7) protein in response to various chemical inducers. While issues with the chemical stability of specific inhibitor compounds can occur, they are distinct from the targeted biological process of protein degradation. This resource is designed to assist researchers in designing, executing, and interpreting experiments focused on CDK7 protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for targeted CDK7 protein degradation in experimental settings?
A1: The primary mechanism for the targeted degradation of the CDK7 protein is the ubiquitin-proteasome system (UPS). This is often induced experimentally using bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). These molecules, such as JWZ-5-13, simultaneously bind to CDK7 and an E3 ubiquitin ligase (e.g., VHL), leading to the ubiquitination of CDK7 and its subsequent degradation by the proteasome.[1][2] Some CDK7 inhibitors, like THZ1, have also been shown to induce ubiquitin-mediated proteasomal degradation of RNA Polymerase II, a key substrate of CDK7.[3]
Q2: My Western blot is showing no reduction in CDK7 levels after treatment with a degrader. What are the possible causes?
A2: Several factors could lead to a lack of observable CDK7 degradation:
-
Incorrect Timepoint or Concentration: The degradation of CDK7 is time and concentration-dependent. You may need to perform a time-course and dose-response experiment to find the optimal conditions for your specific cell line and degrader compound.[1]
-
Cell Line Specificity: The efficiency of PROTAC-mediated degradation can vary between different cell lines due to differences in the expression levels of the targeted E3 ligase and other cellular factors.
-
Inactive Compound: Ensure your degrader compound has been stored and handled correctly to prevent chemical degradation. Prepare fresh solutions for your experiments.
-
Western Blotting Issues: The problem may lie in the Western blotting technique itself. This could include inefficient protein transfer, inactive antibodies, or incorrect buffer composition. Refer to the detailed Western Blot Troubleshooting Guide below.
Q3: How can I confirm that the observed loss of CDK7 is due to proteasomal degradation?
A3: To confirm that the degradation is mediated by the proteasome, you can perform a rescue experiment. Pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for a short period before adding the CDK7 degrader. If the loss of CDK7 is prevented or reduced in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.
Q4: Are other proteins affected when CDK7 is degraded?
A4: Yes, the degradation of CDK7 can lead to the co-depletion of its binding partners, Cyclin H and MAT1, which together form the CDK-activating kinase (CAK) complex.[4] This is thought to result from the destabilization of the complex upon the loss of the CDK7 subunit. Highly selective degraders should not significantly affect the levels of other CDKs.[1][4]
Troubleshooting Guides
Guide 1: Inconsistent or No CDK7 Degradation
This guide addresses issues where the expected reduction in CDK7 protein levels is not observed or is highly variable.
| Symptom | Possible Cause | Suggested Solution |
| No change in CDK7 levels after treatment | 1. Suboptimal concentration of the degrader. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM). |
| 2. Incorrect timepoint for analysis. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the peak degradation time.[1] | |
| 3. Cell line is resistant to the degrader. | Verify the expression of the relevant E3 ligase (e.g., VHL or CRBN) in your cell line. Consider testing in a different cell line known to be sensitive. | |
| 4. Degrader compound is inactive. | Prepare fresh stock solutions of the degrader. Verify the compound's identity and purity if possible. | |
| High variability between replicates | 1. Inconsistent cell seeding density. | Ensure uniform cell seeding and confluency at the time of treatment. |
| 2. Pipetting errors during treatment. | Use calibrated pipettes and ensure thorough mixing when adding the degrader to the cell culture media. | |
| 3. Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations. | |
| CDK7 levels recover quickly | 1. Rapid protein re-synthesis. | Consider co-treatment with a transcription or translation inhibitor (e.g., actinomycin D or cycloheximide) to isolate the degradation process. Note that this will have broad cellular effects. |
| 2. Chemical instability of the degrader in media. | Prepare fresh media with the degrader immediately before use. |
Guide 2: Western Blotting for CDK7
This guide provides solutions for common issues encountered during the detection of CDK7 by Western blot.
| Symptom | Possible Cause | Suggested Solution |
| Weak or No CDK7 Signal | 1. Low protein load. | Increase the amount of total protein loaded per lane (20-40 µg is a common range).[5] |
| 2. Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| 3. Inefficient protein transfer to the membrane. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the protein size.[6] | |
| 4. Inactive secondary antibody or substrate. | Use fresh secondary antibody and substrate. Confirm enzyme activity of HRP-conjugated secondaries.[6] | |
| High Background | 1. Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk).[7] |
| 2. Primary antibody concentration is too high. | Reduce the concentration of the primary antibody. | |
| 3. Inadequate washing. | Increase the number and duration of washes after antibody incubations. Add a detergent like Tween 20 (0.05-0.1%) to the wash buffer.[7] | |
| Non-specific Bands | 1. Primary antibody is not specific. | Use a different, validated CDK7 antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| 2. Protein degradation during sample preparation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice. | |
| 3. Antibody concentration is too high. | Decrease the concentration of both primary and secondary antibodies. |
Experimental Protocols & Data
Protocol 1: Time-Course and Dose-Response Analysis of CDK7 Degradation
This protocol outlines a typical experiment to determine the optimal conditions for inducing CDK7 degradation.
-
Cell Seeding: Plate cells (e.g., Jurkat or OVCAR3) in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of the CDK7 degrader (e.g., JWZ-5-13) in DMSO. Create a series of dilutions in cell culture media to achieve the final desired concentrations.
-
Treatment:
-
Dose-Response: Treat the cells with a range of concentrations (e.g., 0, 0.05, 0.1, 0.5, 1, 5 µM) for a fixed time (e.g., 16 hours).[1]
-
Time-Course: Treat the cells with a fixed concentration (e.g., 1 µM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against CDK7 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the CDK7 signal to the loading control signal for each sample.
Quantitative Data Summary
The following table summarizes reported conditions for inducing CDK7 degradation with the PROTAC degrader JWZ-5-13 (compound 17) .
| Cell Line | Compound | Concentration (µM) | Time (hours) | Result |
| Jurkat | JWZ-5-13 | 0.1 - 1 | 16 | Up to 95% reduction of CDK7 protein.[1] |
| OVCAR3 | JWZ-5-13 | 0.1 | 6 | Significant CDK7 degradation observed.[1] |
| Jurkat | JWZ-5-13 | 0 - 5 | 6 | Dose-dependent degradation, no hook effect observed.[1] |
Visualizations
Signaling & Degradation Pathways
Caption: Mechanism of PROTAC-mediated CDK7 protein degradation.
Experimental Workflow
Caption: Standard workflow for analyzing CDK7 protein degradation.
Troubleshooting Logic
Caption: Logical flow for troubleshooting CDK7 degradation experiments.
References
- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of bivalent small molecule degraders of cyclin-dependent kinase 7 (CDK7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. bosterbio.com [bosterbio.com]
Technical Support Center: Cdk7-IN-7 Western Blot Analysis
Welcome to the technical support center for Cdk7-IN-7. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address unexpected results in your western blot analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial enzyme with a dual role in regulating both the cell cycle and gene transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, to drive cell cycle progression.[1][4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the initiation of transcription.[1][6] this compound works by binding to the active site of CDK7, preventing it from phosphorylating its substrates and thereby halting cell cycle progression and transcriptional activity.[2]
Q2: What are the expected downstream effects of this compound treatment on a western blot?
A2: Following successful treatment with this compound, you should expect to see changes in the phosphorylation status of several key proteins. These include:
-
Decreased phosphorylation of RNA Polymerase II: A reduction in phosphorylation at Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Pol II CTD is a primary indicator of CDK7 inhibition.[6] A decrease in Serine 2 (Ser2) phosphorylation may also be observed, as CDK7 can indirectly affect this site through its activation of other kinases like CDK9.[5][7]
-
Decreased phosphorylation of cell cycle CDKs: A reduction in the phosphorylation of the T-loop of CDKs such as CDK1 (at Thr161) and CDK2 (at Thr160) is expected, reflecting the inhibition of CDK7's CAK activity.[8][9]
-
Downregulation of oncogenic transcription factors and their targets: A decrease in the levels of proteins like c-Myc is a common downstream effect of CDK7 inhibition.[8] Consequently, the expression of anti-apoptotic proteins regulated by these factors, such as Mcl-1 and Survivin, may also be reduced.[10]
Q3: Are there any known off-target effects of this compound that could influence my western blot results?
A3: While specific off-target effects for this compound are not extensively documented in the provided search results, some covalent CDK7 inhibitors, like THZ1, have been noted to have potential off-target effects on CDK12 and CDK13.[9] It is important to consider that unexpected bands or changes in protein expression could potentially arise from off-target activities. Newer generation inhibitors like YKL-5-124 are reported to be more selective with fewer off-target effects.[9] If you suspect off-target effects, it is advisable to consult the manufacturer's data sheet for the specific inhibitor and consider using a structurally different CDK7 inhibitor as a control.
Troubleshooting Guide for Unexpected Western Blot Results
This section addresses common unexpected outcomes when using this compound and provides potential causes and solutions.
Problem 1: No change or an increase in the phosphorylation of RNA Polymerase II (p-RNA Pol II) at Ser5/Ser7.
| Possible Cause | Recommended Solution |
| Inactive Inhibitor | Ensure proper storage and handling of this compound. Prepare fresh dilutions before each experiment. |
| Insufficient Inhibitor Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Poor Antibody Quality | Verify the specificity of your primary antibody for the phosphorylated form of RNA Pol II. Include a positive control (e.g., lysate from untreated, actively transcribing cells) and a negative control (e.g., lysate treated with a phosphatase). |
| Technical Issues with Western Blot | Review your western blot protocol for potential issues such as inefficient protein transfer, improper antibody dilutions, or expired reagents.[11][12][13][14] |
Problem 2: No change in the phosphorylation of downstream CDKs (e.g., p-CDK1, p-CDK2).
| Possible Cause | Recommended Solution |
| Cell Cycle State | Ensure that the cells are actively cycling at the time of treatment, as the effects on cell cycle CDKs will be most apparent in a proliferating population. |
| Redundancy in Kinase Activity | In some cellular contexts, other kinases might compensate for the loss of CDK7 activity. Consider analyzing earlier time points after treatment. |
| Suboptimal Lysate Preparation | Use fresh lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[13] |
| Antibody Specificity | Confirm that the antibody specifically recognizes the phosphorylated form of the target CDK. |
Problem 3: Appearance of unexpected bands or changes in unrelated proteins.
| Possible Cause | Recommended Solution |
| Off-Target Effects of the Inhibitor | As mentioned, some CDK7 inhibitors may have off-target activities.[9] Try a different, structurally unrelated CDK7 inhibitor to see if the same effect is observed. |
| Protein Degradation | The appearance of lower molecular weight bands could be due to protein degradation. Ensure proper sample handling and the use of protease inhibitors.[13][15] |
| Post-Translational Modifications | Unexpected shifts in molecular weight could be due to other post-translational modifications. Consult the literature for your protein of interest.[15] |
| Non-Specific Antibody Binding | Optimize your western blot protocol by adjusting antibody concentrations, blocking conditions, and washing steps to reduce non-specific binding.[11][14] |
Experimental Protocols
Key Experiment: Western Blot Analysis of this compound Treated Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
References
- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Head-to-Head Comparison of CDK7 Inhibitors: THZ1 versus the Highly Selective YKL-5-124
For researchers in oncology and drug development, the selective inhibition of Cyclin-Dependent Kinase 7 (CDK7) has emerged as a promising therapeutic strategy. CDK7, a key regulator of both the cell cycle and transcription, is a compelling target for cancer therapy. Two notable covalent inhibitors, THZ1 and YKL-5-124, have been instrumental in dissecting the roles of CDK7. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action: Covalent Inhibition of CDK7
Both THZ1 and YKL-5-124 are irreversible covalent inhibitors of CDK7. They achieve this by forming a covalent bond with a specific cysteine residue (Cys312) located in a region outside of the ATP-binding pocket of the CDK7 enzyme. This covalent modification leads to the inactivation of CDK7's kinase activity.
Comparative Efficacy of CDK7 Inhibitors in Patient-Derived Xenograft Models
A guide for researchers and drug development professionals on the preclinical validation of emerging CDK7-targeted therapies.
This guide provides a comparative analysis of the efficacy of prominent Cyclin-dependent kinase 7 (CDK7) inhibitors in patient-derived xenograft (PDX) models of cancer. While the specific compound "Cdk7-IN-7" did not yield specific public data in the conducted research, this document focuses on other well-characterized CDK7 inhibitors, such as THZ1 and SY-5609, for which significant preclinical data in PDX models is available. This comparison aims to offer objective performance benchmarks and detailed experimental insights to inform preclinical research and clinical trial design.
The Role of CDK7 in Oncology
Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription[1][2][3]. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription[1][2][4]. In many cancers, CDK7 is overexpressed and its activity is dysregulated, leading to uncontrolled cell proliferation and dependence on transcriptional programs that drive tumor growth[2][5]. This has made CDK7 an attractive target for cancer therapy, leading to the development of several small molecule inhibitors.
Performance of CDK7 Inhibitors in Patient-Derived Xenograft Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity and microenvironment of human tumors[6][7][8]. The following tables summarize the in vivo efficacy of two prominent CDK7 inhibitors, THZ1 and SY-5609, in various PDX models.
Table 1: In Vivo Efficacy of THZ1 in Patient-Derived Xenograft Models
| Cancer Type | PDX Model | Treatment Regimen | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | DFBC11–26, DFBC13-11 | 10 mg/kg THZ2 (a THZ1 analog), i.p., twice daily | Significant tumor growth inhibition | [9] |
| Intrahepatic Cholangiocarcinoma (ICC) | Not specified | 10 mg/kg THZ1, i.p., twice daily for 17 days | Significant reduction in tumor volume and weight | [10] |
Table 2: In Vivo Efficacy of SY-5609 in Patient-Derived Xenograft Models
| Cancer Type | PDX Model(s) | Treatment Regimen | Outcome | Reference |
| Triple-Negative Breast Cancer (TNBC) | Multiple models | 6 mg/kg or 10 mg/kg, oral, daily for 21 days | Dose-dependent tumor growth inhibition, including regressions | [11] |
| High-Grade Serous Ovarian Cancer (HGSOC) | Multiple models | 6 mg/kg, oral, daily for 21 days | Dose-dependent tumor growth inhibition, including regressions | [11] |
| Small Cell Lung Cancer (SCLC) | Multiple models | 6 mg/kg, oral, daily for 21 days | Dose-dependent tumor growth inhibition | [11] |
| KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC) | 8 models | 6 mg/kg, oral, daily | Regressions observed in 50% of models, sustained for 2 weeks post-treatment | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for in vivo efficacy studies using CDK7 inhibitors in PDX models.
Establishment and Maintenance of Patient-Derived Xenografts
-
Tumor Implantation: Fresh tumor tissue obtained from consenting patients is surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, with volume calculated using the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a specific size (e.g., 1000-1500 mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for expansion and subsequent efficacy studies.
In Vivo Efficacy Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), aged 6-8 weeks, are used.
-
Tumor Implantation: Fragments of established PDX tumors are implanted subcutaneously into the flank of each mouse.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
SY-5609: Administered orally (p.o.) via gavage, typically once daily (QD) for 21 consecutive days at doses ranging from 2 mg/kg to 10 mg/kg. The vehicle control is often a solution like 0.5% methylcellulose.[11][13][14]
-
THZ1/THZ2: Administered intraperitoneally (i.p.) twice daily (BID) at a dose of 10 mg/kg. The vehicle control is typically phosphate-buffered saline (PBS).[9][10]
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific volume, or after a predetermined treatment period. Tumors are then harvested for pharmacodynamic and biomarker analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
Signaling Pathways and Mechanisms of Action
CDK7 inhibitors exert their anti-tumor effects by disrupting two fundamental cellular processes: transcription and cell cycle progression.
References
- 1. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 2. CDK7 subfamily - Creative Enzymes [creative-enzymes.com]
- 3. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Cyclin-dependent kinase 7 (CDK7) inhibitors as a novel therapeutic strategy for different molecular types of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using PDX for Preclinical Cancer Drug Discovery: The Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of Cdk7 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting their biological effects and potential therapeutic applications. This guide provides a detailed comparison of the cross-reactivity of various prominent Cdk7 inhibitors with other cyclin-dependent kinases (CDKs), supported by experimental data and protocols.
Cyclin-dependent kinase 7 (Cdk7) is a crucial regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[1][2][3] It functions as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[4][5][6] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[4][5][7] Given the high degree of similarity within the ATP-binding sites of CDKs, achieving selectivity for Cdk7 remains a significant challenge in drug development.[5] This guide examines the selectivity profiles of several key Cdk7 inhibitors.
Comparative Analysis of Cdk7 Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50 values in nM) of various Cdk7 inhibitors against a panel of CDKs. Lower IC50 values indicate higher potency.
| Inhibitor | Cdk7 | Cdk1 | Cdk2 | Cdk4 | Cdk9 | Cdk12 | Cdk13 | Reference |
| YKL-5-124 | 9.7 | - | 1300 | - | 3020 | >1000 | >1000 | [2] |
| SY-351 | 23 | - | 321 | - | 226 | 367 | - | [8] |
| THZ1 | - | - | - | - | - | equipotent to Cdk7 | equipotent to Cdk7 | [2] |
| BS-181 | 470 (live cell) | - | >1000 (live cell) | - | - | - | - | [9][10] |
| CT7001 | - | - | 407 (live cell) | potent | - | - | - | [10] |
| LDC4297 | - | active | active | active | - | - | - | [10] |
| Compound 140 | <0.003 | >10 | >10 | 9.4 | >10 | - | - | [11] |
| Compound 297 | 0.019 | >10 | 0.19 | 7.9 | >10 | - | - | [11] |
Note: Dashes (-) indicate that data was not provided in the cited source. "Active" indicates reported activity without a specific IC50 value.
Experimental Protocols
The following are generalized methodologies for key experiments used to determine the cross-reactivity of Cdk7 inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Objective: To quantify the potency of an inhibitor against purified kinase enzymes.
General Procedure:
-
Reagents and Materials: Purified recombinant CDK enzymes, corresponding cyclin partners (e.g., Cdk7/Cyclin H/MAT1), kinase-specific peptide substrate, ATP, kinase assay buffer, and the test inhibitor.[12]
-
Inhibitor Preparation: A dilution series of the test inhibitor is prepared in a suitable solvent, typically DMSO.
-
Kinase Reaction:
-
The kinase, substrate, and inhibitor are combined in the wells of a microplate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 1 hour at room temperature).
-
-
Detection: The amount of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence resonance energy transfer (FRET) or other fluorescence-based detection methods to measure kinase activity.[11]
-
Luminescence-Based Assays: Using reagents like ADP-Glo® that measure the amount of ADP produced, which is directly proportional to kinase activity.[12]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Live Cell Target Engagement Assay
This assay measures the ability of a compound to bind to its target kinase within a living cell.
Objective: To assess the intracellular potency and selectivity of an inhibitor.
General Procedure:
-
Cell Culture: Cells expressing the target kinases are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitor for a specific duration.
-
Lysis and Probe Treatment: Cells are lysed, and the lysate is incubated with a probe that specifically binds to the active site of the kinases.[13]
-
Quantification: The amount of probe bound to each kinase is quantified, often using mass spectrometry or other sensitive detection methods. A decrease in probe binding indicates that the inhibitor is occupying the active site of the kinase.
-
Data Analysis: The percentage of target engagement is determined for each inhibitor concentration, and an intracellular IC50 value is calculated.
Visualizing Cdk7's Role and Inhibitor Selectivity
To better understand the context of Cdk7 inhibition, the following diagrams illustrate its central role in cellular processes and a conceptual workflow for assessing inhibitor selectivity.
References
- 1. news-medical.net [news-medical.net]
- 2. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 5. Cryo-EM catalyzes the exploration of drug selectivity: The CDK7 inhibitor example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. scispace.com [scispace.com]
Comparative Analysis of Cdk7-IN-7 Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release – This guide provides a comprehensive comparative analysis of the selective CDK7 inhibitor, Cdk7-IN-7, detailing its effects on various cancer cell lines. Cyclin-dependent kinase 7 (CDK7) is a critical enzyme involved in the regulation of both the cell cycle and transcription, making it a prime target in oncology research.[1][2][3] this compound is a potent tool for studying the impact of CDK7 inhibition on cancer cell proliferation and survival.
Mechanism of Action of CDK7 Inhibition
CDK7 plays a dual role in cellular processes essential for tumor growth. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[3][4][5] Additionally, as part of the transcription factor IIH (TFIIH), CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in the initiation of transcription.[4][6][7] By inhibiting CDK7, this compound disrupts these fundamental processes, leading to cell cycle arrest and the suppression of gene expression necessary for cancer cell survival, ultimately inducing apoptosis (programmed cell death).[1][8]
Data Presentation: Performance of CDK7 Inhibitors in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of various CDK7 inhibitors across different cancer cell lines, providing a quantitative measure of their potency. A lower IC50 value indicates a more potent inhibition of cell viability.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| BS-181 | KHOS | Osteosarcoma | 1.75[6] |
| U2OS | Osteosarcoma | 2.32[6] |
Note: Data for this compound was not available in the searched literature. The table presents data for a comparable selective CDK7 inhibitor, BS-181, to illustrate the typical potency of this class of compounds.
Key Experimental Findings
Inhibition of CDK7 by selective inhibitors has been shown to consistently lead to:
-
Cell Cycle Arrest: Treatment with CDK7 inhibitors typically results in the accumulation of cells in the G1 or G2/M phases of the cell cycle, preventing them from proceeding to DNA synthesis and mitosis.[9][10]
-
Induction of Apoptosis: By disrupting essential cellular processes, CDK7 inhibition triggers programmed cell death in cancer cells.[9][11]
-
Reduced Transcription: Inhibition of CDK7 leads to decreased phosphorylation of RNA polymerase II, thereby suppressing the transcription of genes vital for cancer cell proliferation and survival.[12][13][14]
Mandatory Visualizations
CDK7 Signaling Pathway
The following diagram illustrates the dual roles of CDK7 in cell cycle regulation and transcription, and the points of intervention by inhibitors like this compound.
Caption: Dual roles of CDK7 in cell cycle and transcription.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for assessing the efficacy of a kinase inhibitor like this compound in cancer cell lines.
Caption: Workflow for this compound in vitro evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK7 kinase activity promotes RNA polymerase II promoter escape by facilitating initiation factor release - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of CDK7 Inhibitors in Preclinical In Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vivo Anti-Tumor Activity of Cyclin-Dependent Kinase 7 (CDK7) Inhibitors.
The dual role of Cyclin-Dependent Kinase 7 (CDK7) in regulating the cell cycle and transcription has established it as a compelling target in oncology.[1][2] Inhibition of CDK7 offers a unique therapeutic strategy to simultaneously disrupt two key processes that are often dysregulated in cancer cells.[1][2] This guide provides a comparative overview of the in vivo anti-tumor activity of several prominent CDK7 inhibitors, presenting key experimental data and detailed protocols to aid in the evaluation and selection of compounds for further investigation. While specific data for a compound designated "Cdk7-IN-7" is not publicly available, this guide focuses on well-characterized inhibitors to provide a robust comparative framework.
In Vivo Anti-Tumor Activity: A Comparative Summary
The following table summarizes the in vivo efficacy of various CDK7 inhibitors across different preclinical cancer models. These studies highlight the potential of targeting CDK7 to achieve significant tumor growth inhibition and, in some cases, tumor regression.
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Citation |
| THZ1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft (KOPTK1 cells) | 10 mg/kg, twice daily, intraperitoneally | Significant tumor growth inhibition; well-tolerated with no overt toxicity. | [3] |
| Multiple Myeloma Xenograft (U266 cells) | 10 mg/kg, daily, 5 days/week, intraperitoneally | Significantly improved survival and reduced tumor burden. | [3] | |
| Cervical Cancer Xenograft | Not specified | Potent inhibition of tumor growth. | [4] | |
| Osteosarcoma Xenograft (143B cells) | Not specified, twice daily subcutaneous injection | Significant suppression of tumor growth (average tumor volume of 585 mm³ vs. 1544 mm³ in control). | [2] | |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft (H460 cells) | Not specified | Suppressed tumor growth and increased apoptosis. | [5] | |
| YKL-5-124 | Multiple Myeloma Xenograft (H929 cells) | Not specified, intraperitoneal injection for 2 weeks | Almost complete eradication of tumor growth in both early and late treatment models. | [1][6] |
| Small Cell Lung Cancer (SCLC) Orthotopic Model | Not specified | Inhibited tumor growth and enhanced response to anti-PD-1 immunotherapy. | [7] | |
| SY-5609 | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | 10 mg/kg, daily, for 21 days, orally | Dose-dependent tumor growth inhibition. | [8] |
| High-Grade Serous Ovarian Cancer (HGSOC) Xenograft (OVCAR3 cells) | 3 mg/kg, daily | Sustained tumor regressions. | [8] | |
| KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC) PDX | 6 mg/kg, daily | Regressions observed in 50% of models. | [9] | |
| Colorectal Cancer (CRC) PDX | Not specified, once-daily dosing | ≥50% tumor growth inhibition in 67% of models. | ||
| BS-181 | Gastric Cancer Xenograft (BGC823 cells) | 10 mg/kg or 20 mg/kg daily (administered as two half-doses), intraperitoneally for 2 weeks | Reduced tumor volume in a time-dependent manner. | [10] |
| Breast Cancer Xenograft (MCF-7 cells) | 10 mg/kg | Inhibited tumor growth. | [11] | |
| N76-1 | Triple-Negative Breast Cancer (TNBC) Xenograft (MDA-MB-231 cells) | Not specified | Inhibited tumor growth with no significant toxicity. | [12] |
Key Experimental Methodologies
Detailed experimental protocols are crucial for the replication and comparison of in vivo studies. Below are representative protocols for evaluating the anti-tumor activity of CDK7 inhibitors in xenograft models.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, H460 for NSCLC, U266 for multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are typically used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation:
-
For subcutaneous models, a suspension of cancer cells (typically 1 x 10^6 to 10 x 10^6 cells) in a sterile medium or a mixture with Matrigel is injected subcutaneously into the flank of the mice.
-
For patient-derived xenograft (PDX) models, small fragments of a patient's tumor are surgically implanted into the corresponding organ or subcutaneously in the mice.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The CDK7 inhibitor is administered via a specified route (e.g., oral gavage, intraperitoneal injection), at a defined dose and schedule. The vehicle used to dissolve the compound is administered to the control group.
-
Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
-
Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3), or western blotting for target engagement and downstream signaling molecules.
-
Animal body weight is monitored throughout the study as an indicator of toxicity.
-
Specific Dosing Protocol for THZ1 in a Multiple Myeloma Xenograft Model
-
Cell Line: U266 multiple myeloma cells.
-
Animal Model: NOD/SCID mice.
-
Tumor Implantation: 5 x 10^6 U266 cells are injected subcutaneously.
-
Treatment Initiation: When tumors reach an average volume of approximately 200 mm³.
-
Dosing: THZ1 is administered at 10 mg/kg via intraperitoneal injection, once daily, for 5 days a week.[3]
-
Endpoint: Tumor volume and mouse survival are monitored.
Visualizing the Mechanism and Workflow
To better understand the context of these in vivo studies, the following diagrams illustrate the CDK7 signaling pathway and a typical experimental workflow.
Caption: Dual roles of CDK7 in transcription and cell cycle control.
Caption: General workflow for in vivo anti-tumor efficacy studies.
References
- 1. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. Selective CDK7 inhibition with BS-181 suppresses cell proliferation and induces cell cycle arrest and apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]
A Comparative Analysis of CDK7 Inhibitors: The Established Profile of Samuraciclib and the Emerging Cdk7-IN-7
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical node in both cell cycle regulation and transcriptional control, making it a compelling target for drug development.[1][2][3] This guide provides a side-by-side comparison of two CDK7 inhibitors: Samuraciclib (also known as CT7001), a compound with a substantial body of preclinical and clinical data, and Cdk7-IN-7, a more recently disclosed molecule with limited publicly available information.
This comparison aims to equip researchers, scientists, and drug development professionals with the available data on these two agents. It is important to note that while extensive data exists for Samuraciclib, information on this compound is currently confined to patent literature and vendor-supplied data, precluding a direct, comprehensive comparison of experimental results.
Overview and Mechanism of Action
Samuraciclib (CT7001) is a potent, selective, and orally bioavailable ATP-competitive inhibitor of CDK7.[4][5] Its mechanism involves binding to the ATP pocket of CDK7, thereby blocking its kinase activity. This dual blockade of CDK7's function—as a core component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH—leads to cell cycle arrest and induction of apoptosis in cancer cells.[4][6] Samuraciclib has advanced into Phase I/II clinical trials for various advanced solid malignancies, including breast and prostate cancer.[7][8]
This compound is described as a potent and selective CDK7 kinase inhibitor.[9] Information derived from patent CN112661745A suggests it functions as a typical kinase inhibitor, though detailed public data on its binding mode (e.g., ATP-competitive, covalent) and its effects in extensive preclinical models are not yet available.
Biochemical and Cellular Activity: A Data-Driven Comparison
Quantitative data for Samuraciclib is available from numerous preclinical studies. In contrast, the biochemical potency of this compound is stated in patent documents without extensive supporting cell-based data in the public domain.
Table 1: Biochemical Potency and Selectivity
| Parameter | Samuraciclib (CT7001) | This compound |
| Target | Cyclin-Dependent Kinase 7 (CDK7) | Cyclin-Dependent Kinase 7 (CDK7) |
| Mechanism | ATP-Competitive, Non-covalent | Kinase Inhibitor |
| CDK7 IC₅₀ | 41 nM[5][10] | < 50 nM[9] |
| Selectivity Profile | 45-fold vs CDK1, 15-fold vs CDK2, 230-fold vs CDK5, 30-fold vs CDK9[5][10] | Data not publicly available |
Table 2: Cellular Proliferation Inhibition (GI₅₀/IC₅₀)
| Cell Line | Cancer Type | Samuraciclib (CT7001) GI₅₀ | This compound IC₅₀ |
| MCF7 | Breast Cancer | 0.18 µM[5] | Data not publicly available |
| T47D | Breast Cancer | 0.32 µM[5] | Data not publicly available |
| MDA-MB-231 | Breast Cancer | 0.33 µM[5] | Data not publicly available |
| HS578T | Breast Cancer | 0.21 µM[5] | Data not publicly available |
| MDA-MB-468 | Breast Cancer | 0.22 µM[5] | Data not publicly available |
| HCT116 | Colon Cancer | Induces apoptosis and cell cycle arrest (0-10 µM)[5] | Data not publicly available |
| Prostate Cancer Lines | Prostate Cancer | Submicromolar potency in promoting cell cycle arrest[4] | Data not publicly available |
In Vivo Efficacy
Samuraciclib (CT7001) has demonstrated significant anti-tumor activity in in vivo xenograft models. In a mouse xenograft model using MCF7 breast cancer cells, oral administration of Samuraciclib at 100 mg/kg daily resulted in a 60% inhibition of tumor growth by day 14.[10] Combination studies with the estrogen receptor degrader ICI 47699 showed complete growth arrest of ER-positive tumor xenografts.[5] In models of castration-resistant prostate cancer (CRPC), oral administration of Samuraciclib also effectively repressed tumor growth.[11]
Publicly available in vivo efficacy data for This compound could not be found at the time of this review.
Signaling Pathways and Experimental Workflows
To understand the context of CDK7 inhibition, the following diagrams illustrate the central role of CDK7 and a typical workflow for evaluating inhibitors like Samuraciclib and this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used in the evaluation of CDK7 inhibitors.
Sulforhodamine B (SRB) Cell Proliferation Assay
This colorimetric assay is used to determine cytotoxicity and cell growth inhibition by measuring cellular protein content.[12][13][14]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Treat cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 60 minutes.
-
Washing: Remove the TCA and wash the plates five times with tap water to remove excess TCA and medium components. Air dry the plates completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Post-Staining Wash: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15] Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15]
-
Measurement: Read the optical density (absorbance) at 510-540 nm using a microplate reader.[12][15] The absorbance is proportional to the total cellular protein, and thus to the cell number.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[16][17][18]
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent by reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature.
-
Cell Treatment: In an opaque-walled 96-well plate, culture and treat cells with the CDK7 inhibitor for the desired time to induce apoptosis. Include appropriate blank and negative control wells.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[19]
-
Incubation: Mix the contents by shaking on a plate shaker (e.g., 500 rpm for 30 seconds).[20] Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the enzymatic reaction to stabilize.[19]
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of caspase 3/7 activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a drug binds to its intended target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[21][22][23]
-
Cell Treatment: Treat intact cells with the CDK7 inhibitor or vehicle control and incubate to allow for cell penetration and target binding.
-
Thermal Challenge: Heat the cell suspensions or lysates across a range of temperatures in a PCR machine.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble CDK7 remaining at each temperature for both treated and untreated samples. This is typically done by Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates that the inhibitor has bound to and stabilized CDK7, confirming target engagement.
Conclusion
Samuraciclib (CT7001) is a well-characterized, orally bioavailable CDK7 inhibitor with a robust preclinical data package and promising, albeit early, clinical activity.[7] It demonstrates potent and selective inhibition of CDK7, leading to anti-proliferative and pro-apoptotic effects across a range of cancer models. In contrast, this compound is a newer entity with limited data in the public domain. While it is reported to be a potent CDK7 inhibitor, a comprehensive comparison with Samuraciclib is not feasible without further published studies detailing its selectivity, cellular activity, and in vivo efficacy.
For researchers in the field, Samuraciclib represents a benchmark CDK7 inhibitor with a wealth of data to inform further research. This compound may represent a valuable research tool, but its therapeutic potential remains to be elucidated through more extensive and publicly accessible preclinical and clinical evaluation.
References
- 1. Secrets of a double agent: CDK7 in cell-cycle control and transcription | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 2. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK7 Inhibitor :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 8. Carrick Therapeutics Announces New Clinical Data Supporting Biomarker-driven Patient Selection for Samuraciclib (CDK7i) in Combination with SERDs in Hormone Receptor Positive Advanced Breast Cancer :: Carrick Therapeutics, Inc. [carricktherapeutics.com]
- 9. CN112661745A - Compounds useful as CDK7 kinase inhibitors and uses thereof - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
Safety Operating Guide
Proper Disposal Procedures for Cdk7-IN-7
The following document provides essential safety and logistical information for the proper disposal of Cdk7-IN-7, a potent and selective CDK7 kinase inhibitor.[1] As a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict adherence to established disposal protocols is critical to ensure personnel safety and environmental protection.[2] Researchers, scientists, and drug development professionals must handle and dispose of this compound in accordance with institutional policies and local hazardous waste regulations.
Hazard and Disposal Summary
All quantitative and qualitative data regarding the hazards and handling of this compound are summarized below. This table serves as a quick reference for safe disposal practices.
| Parameter | Information |
| Product Name | This compound |
| CAS Number | 2640208-01-9[2] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2] |
| GHS Precautionary Codes | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Primary Disposal Rule | DO NOT dispose of this compound in laboratory trash or down the drain.[3][4] All waste containing this compound must be treated as hazardous chemical waste.[3] |
| Disposal Do's | ✓ Segregate waste streams (solid, liquid, sharps).[5][6] ✓ Use designated, sealed, and clearly labeled hazardous waste containers.[6] ✓ Store waste in a designated, secure area.[6] ✓ Contact your institution's Environmental Health & Safety (EHS) department for pickup.[3] |
| Disposal Don'ts | ✗ Never mix with incompatible waste types.[6] ✗ Do not allow to enter the environment or sanitary sewer.[2][3] ✗ Do not evaporate chemical waste as a disposal method.[3] ✗ Do not dispose of in regular trash.[4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol provides detailed methodologies for handling different forms of this compound waste. All laboratory personnel must be trained on these procedures before handling the compound.[3]
Preparation and Personal Protective Equipment (PPE)
-
1.1. Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood.
-
1.2. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
1.3. Prepare all necessary waste containers and label them clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
Disposal of Solid this compound Waste
This category includes expired or unused this compound powder, as well as contaminated items like weigh boats, gloves, and bench paper.
-
2.1. If possible, dispose of solid reagent chemicals in the manufacturer's original container.[6]
-
2.2. For contaminated lab supplies (e.g., gloves, wipes), collect them in a dedicated, sealed plastic bag or container clearly labeled for hazardous solid waste.[6]
-
2.3. Place the container in your lab's designated Satellite Accumulation Area (SAA).[6]
Disposal of Liquid this compound Waste
This category includes solutions of this compound, typically dissolved in solvents like DMSO.
-
3.1. Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless permitted by EHS.
-
3.2. Ensure the waste container is properly sealed to prevent leaks or evaporation.
-
3.3. Always use secondary containment (e.g., a lab tray or basin) to capture any potential spills from the primary container.[6]
-
3.4. Store the sealed container in the designated SAA, away from incompatible materials like strong acids or bases.[2][6]
Disposal of Contaminated Sharps
This category includes items like pipette tips, needles, or broken glass that have come into contact with this compound.
-
4.1. Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.[6]
-
4.2. Do not overfill the sharps container. Once it is three-quarters full, seal it and prepare it for disposal.
-
4.3. Store the sealed sharps container in the SAA.
Decontamination and Disposal of Empty Containers
-
5.1. An empty container that held this compound must still be treated as hazardous waste.
-
5.2. To render the container non-hazardous, it may require triple rinsing with a suitable solvent (e.g., ethanol or another solvent capable of removing the compound).[3]
-
5.3. Crucially, the rinsate from each rinse must be collected and disposed of as liquid hazardous waste. [3]
-
5.4. After proper rinsing, deface or remove the original chemical label before disposing of the container as regular lab glass or plastic, as per institutional guidelines.[3]
Arranging for Final Disposal
-
6.1. Once waste containers are full or have reached their storage time limit (e.g., 90 days), contact your institution's EHS department to schedule a hazardous waste collection.[6]
-
6.2. Do not transport hazardous waste outside of your designated laboratory area. Trained EHS personnel must handle collection and transport.[3]
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound|2640208-01-9|MSDS [dcchemicals.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
